3-(4-Fluoro-phenyl)-acrylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMYAZSUSYVQG-UTCJRWHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-Fluoro-phenyl)-acrylic acid
This guide provides a comprehensive technical overview of the primary synthetic routes to 3-(4-fluoro-phenyl)-acrylic acid, a key intermediate in the development of pharmaceuticals and other advanced materials. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings and practical execution of the most effective synthesis strategies.
Introduction: The Significance of this compound
This compound, also known as 4-fluorocinnamic acid, is a substituted cinnamic acid derivative of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom on the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity to biological targets. This makes it a valuable building block in the synthesis of a wide range of biologically active compounds. This guide will explore the three most prominent methods for its synthesis: the Perkin reaction, the Knoevenagel condensation, and the Heck reaction, providing a comparative analysis to inform methodological selection.
Comparative Overview of Synthetic Methodologies
The choice of synthetic route for this compound is dictated by factors such as desired yield, purity requirements, available starting materials, and scalability. Below is a comparative summary of the three primary methods discussed in this guide.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Perkin Reaction | 4-Fluorobenzaldehyde, Acetic Anhydride | Sodium or Potassium Acetate | 40-60% | 4-10 hours | 180°C | Cost-effective reagents. | Harsh reaction conditions, often lower yields, potential for side products.[1] |
| Knoevenagel Condensation | 4-Fluorobenzaldehyde, Malonic Acid | Weak bases (e.g., Piperidine, Pyridine) | 80-95% | Minutes to a few hours | Room Temp. to 140°C | High yields, mild reaction conditions, versatile.[2][3] | Use of potentially toxic bases like pyridine in some protocols. |
| Heck Reaction | 4-Fluoroiodobenzene (or bromide), Acrylic Acid | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand | Up to 96% | 1-24 hours | 80-140°C | High functional group tolerance, excellent stereoselectivity for the (E)-isomer.[4] | Cost of palladium catalyst, potential for phosphine ligand toxicity.[5] |
I. The Perkin Reaction: A Classic Approach
The Perkin reaction, developed by William Henry Perkin in 1868, is a well-established method for the synthesis of cinnamic acids.[6] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[7][8]
A. Causality Behind Experimental Choices
The Perkin reaction is a robust, albeit sometimes harsh, method. The high temperatures are necessary to drive the dehydration of the aldol-type intermediate. The choice of the alkali salt of the acid (e.g., sodium acetate when using acetic anhydride) is crucial as it generates the required enolate from the anhydride in situ. Using a strong base is generally avoided as it can lead to self-condensation of the anhydride or other unwanted side reactions.[9]
B. Mechanistic Pathway
The mechanism of the Perkin reaction for the synthesis of this compound proceeds through the following key steps:
-
Enolate Formation: The acetate ion (from sodium acetate) acts as a base, deprotonating acetic anhydride at the α-carbon to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde, forming a tetrahedral intermediate.
-
Protonation and Acyl Transfer: The intermediate is protonated by acetic acid (formed in the first step). An intramolecular acyl transfer then occurs, followed by the elimination of an acetate ion to form a mixed anhydride.
-
Elimination: The intermediate undergoes elimination of a water molecule to form an unsaturated mixed anhydride.
-
Hydrolysis: Finally, hydrolysis of the anhydride yields this compound.
Diagram of the Perkin Reaction Mechanism
Caption: Key stages of the Perkin reaction for this compound synthesis.
C. Experimental Protocol: A Self-Validating System
This protocol is a generalized procedure based on the classical Perkin reaction.[1][7]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq).
-
Reaction: Heat the mixture to 180°C in an oil bath and maintain this temperature with stirring for 5 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add water to the mixture and boil for 15 minutes to hydrolyze any remaining acetic anhydride.
-
Isolation: Cool the solution in an ice bath. The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure acid.[10]
II. The Knoevenagel Condensation: A More Versatile Route
The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds.[11] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[12] The Doebner modification of this reaction, which utilizes pyridine and piperidine, is particularly well-suited for the synthesis of cinnamic acids, as it facilitates decarboxylation of the intermediate.[13]
A. Causality Behind Experimental Choices
The Knoevenagel condensation offers milder reaction conditions and generally higher yields compared to the Perkin reaction.[2] The choice of a weak base is critical to activate the methylene group of malonic acid for nucleophilic attack without promoting self-condensation of the aldehyde. Pyridine often serves as both the solvent and the base, while piperidine can be used as a catalyst. The reaction proceeds via a vinylogous aldol-type condensation followed by decarboxylation.
B. Mechanistic Pathway
The mechanism for the synthesis of this compound via the Knoevenagel-Doebner reaction is as follows:
-
Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates malonic acid to form an enolate.
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde to form an aldol-type addition product.
-
Dehydration: The addition product readily undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Upon heating in the presence of pyridine, the intermediate decarboxylates to yield the final product, this compound.[12]
Diagram of the Knoevenagel Condensation Mechanism
Caption: Key stages of the Knoevenagel condensation for this compound synthesis.
C. Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the Knoevenagel-Doebner condensation.[14]
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (3.0 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol or an ethanol/water mixture to yield pure this compound.[10]
III. The Heck Reaction: A Modern and Powerful Tool
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] It is a versatile and widely used method in modern organic synthesis due to its high functional group tolerance and stereoselectivity.[15]
A. Causality Behind Experimental Choices
B. Mechanistic Pathway
The catalytic cycle of the Heck reaction for the synthesis of this compound involves the following steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of 4-fluoroiodobenzene to form a Pd(II) intermediate.
-
Alkene Coordination and Insertion: Acrylic acid coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium intermediate to form the C=C double bond of the product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry, leading to the formation of the (E)-isomer.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Diagram of the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction for this compound synthesis.
C. Experimental Protocol: A Self-Validating System
This protocol is a representative procedure for the Heck reaction.[16][17]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoroiodobenzene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq), and a base such as triethylamine (2.0 eq) in a solvent like acetonitrile or DMF.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and acidify with dilute HCl.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[10]
IV. Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: Approximately 182-185 °C.
-
Spectroscopic Data:
-
¹H NMR: Expected signals include resonances for the vinyl protons (typically doublets with a large coupling constant of ~16 Hz, indicative of the trans configuration), aromatic protons (showing coupling patterns consistent with a 1,4-disubstituted benzene ring), and the carboxylic acid proton (a broad singlet).
-
¹³C NMR: Resonances for the carboxylic acid carbonyl, the vinyl carbons, and the aromatic carbons (with characteristic C-F coupling).[2]
-
IR (Infrared Spectroscopy): Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-F stretching vibrations.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₉H₇FO₂).
-
Conclusion
The synthesis of this compound can be effectively achieved through several established methods. The Knoevenagel condensation generally offers the best balance of high yields and mild reaction conditions. The Perkin reaction, while historically significant, is often less efficient for this substrate. The Heck reaction provides a modern, highly versatile alternative with excellent stereocontrol, though the cost of the catalyst can be a consideration. The ultimate choice of method will depend on the specific requirements of the research or development project, including scale, purity, and economic constraints. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this valuable compound.
References
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Perkin Reaction Mechanism: Steps, Examples & Applications - Vedantu. (URL: [Link])
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Heck reaction - Wikipedia. (URL: [Link])
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Experiment 2: Recrystallization - University of Toronto. (URL: [Link])
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Perkin Reaction - Online Organic Chemistry Tutor. (URL: [Link])
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Heck Reaction - Chemistry LibreTexts. (URL: [Link])
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A Concise Introduction of Perkin Reaction - Longdom. (URL: [Link])
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Heck Reaction - Chemistry LibreTexts. (URL: [Link])
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Perkin Reaction Mechanism - SATHEE. (URL: [Link])
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Heck Reaction - Organic Chemistry Portal. (URL: [Link])
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Knoevenagel condensation mechanism and applications - Purechemistry. (URL: [Link])
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Knoevenagel Condensation - University of Cambridge. (URL: [Link])
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Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
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A Microscale Heck Reaction In Water | Green Chemistry Teaching and Learning Community (GCTLC). (URL: [Link])
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Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction - University of Windsor. (URL: [Link])
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One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (URL: [Link])
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Malonic acid, benzal-, diethyl ester - Organic Syntheses. (URL: [Link])
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High Yield Synthesis of Bio-based Acrylic Acid and Acrylate Monomers from Lactic Acid. (URL: [Link])
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Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC. (URL: [Link])
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Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum - UNIFAP. (URL: [Link])
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Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])
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METHOD FOR CRYSTALLIZING ACRYLIC ACID - European Patent Office. (URL: [Link])
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A Microscale Heck Reaction In Water - The Chemical Educator. (URL: [Link])
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acrylic acid - Organic Syntheses. (URL: [Link])
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One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (URL: [Link])
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Intro to Organometallics: The Heck Reaction - Odinity. (URL: [Link])
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (URL: [Link])
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19 F NMR spectra of the fluorinated acrylic acid ester (Fig. 22) in... - ResearchGate. (URL: [Link])
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (URL: [Link]
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Unveiling the Solid-State Architecture of 3-(4-Fluoro-phenyl)-acrylic acid: A Technical Guide to its Crystal Structure
For Immediate Release
Cambridge, MA – February 16, 2026 – In a comprehensive technical guide released today, senior application scientists provide an in-depth analysis of the crystal structure of 3-(4-Fluoro-phenyl)-acrylic acid, a compound of significant interest in the fields of medicinal chemistry and materials science. This guide, tailored for researchers, scientists, and drug development professionals, elucidates the intricate solid-state architecture of this molecule, offering critical insights for its application in rational drug design and crystal engineering.
This compound, a derivative of cinnamic acid, presents a fascinating case study in the influence of subtle electronic modifications on supramolecular assembly. The introduction of a fluorine atom onto the phenyl ring dramatically alters the molecule's electrostatic potential, leading to a unique and robust crystal packing arrangement that is paramount to its physicochemical properties, including solubility, stability, and bioavailability.
Introduction: The Significance of Fluorine in Crystal Engineering
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the realm of crystal engineering, fluorine's high electronegativity and ability to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, make it a powerful tool for directing molecular self-assembly in the solid state. This guide delves into the specific role of the fluorine substituent in dictating the crystal packing of this compound, providing a foundational understanding for the design of novel crystalline materials with tailored properties.
Experimental Determination of the Crystal Structure
The definitive three-dimensional arrangement of atoms and molecules in the crystalline lattice of this compound was determined by single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides unparalleled detail into the solid-state structure, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions.
Crystallization
High-quality single crystals suitable for SC-XRD analysis are typically grown via slow evaporation from a suitable solvent system. For this compound, a common method involves dissolving the compound in a solvent such as ethanol or acetone, followed by slow evaporation at room temperature over several days. The choice of solvent can be critical, as it can influence the resulting crystal morphology and, in some cases, lead to the formation of different polymorphic forms.
Single-Crystal X-ray Diffraction: A Step-by-Step Workflow
The determination of a crystal structure using SC-XRD is a multi-step process that demands precision and expertise. The following protocol outlines the typical workflow:
-
Crystal Selection and Mounting: A suitable single crystal, free of visible defects and of appropriate size (typically 0.1-0.3 mm in each dimension), is carefully selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil or a specialized adhesive.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the individual reflections. This step involves indexing the diffraction spots and integrating their intensities.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, highly accurate crystal structure.
In-Depth Analysis of the Crystal Structure
The crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 276997. The associated primary research article, "The kinetics of the 2π+2π photodimerisation reactions of single-crystalline derivatives of trans-cinnamic acid: a study by infrared microspectroscopy," provides valuable context for the structural analysis.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for this compound.
| Parameter | Value |
| Chemical Formula | C₉H₇FO₂ |
| Formula Weight | 166.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.779(2) |
| b (Å) | 16.088(5) |
| c (Å) | 8.289(3) |
| α (°) | 90 |
| β (°) | 108.89(3) |
| γ (°) | 90 |
| Volume (ų) | 728.5(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.515 |
| Temperature (K) | 150 |
Data obtained from the Cambridge Structural Database, CCDC 276997.
Molecular Conformation and Geometry
In the crystalline state, the this compound molecule is essentially planar. The acrylic acid moiety adopts a trans configuration about the C=C double bond, which is the thermodynamically more stable isomer. The fluorophenyl ring and the acrylic acid group are nearly coplanar, facilitating π-conjugation across the molecule.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound is dominated by a robust network of intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules form classic centrosymmetric dimers via strong O-H···O hydrogen bonds. These dimers are further interconnected into extended chains and sheets through weaker C-H···O and C-H···F interactions.
The presence of the fluorine atom introduces a key C-H···F hydrogen bond, which plays a significant role in the overall packing arrangement. This interaction, though weaker than conventional hydrogen bonds, is directional and contributes to the stability of the crystal lattice.
Implications for Drug Development and Materials Science
A thorough understanding of the crystal structure of this compound is crucial for its development as a pharmaceutical agent or a functional material.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact a drug's solubility, dissolution rate, and stability. Knowledge of the primary crystal structure provides a baseline for identifying and characterizing potential polymorphs.
-
Co-crystallization: The robust hydrogen bonding motifs observed in the crystal structure of this compound make it an excellent candidate for co-crystallization. By introducing a second molecular component (a co-former), it is possible to engineer novel crystalline solids with modified physical and chemical properties.
-
Structure-Property Relationships: The detailed structural information allows for the establishment of clear structure-property relationships. For instance, the planarity of the molecule and the extensive hydrogen bonding network can be correlated with its thermal stability and melting point.
Conclusion
The crystal structure of this compound reveals a highly ordered and stable supramolecular assembly governed by a hierarchy of intermolecular interactions. The dominant carboxylic acid dimer motif, reinforced by weaker C-H···O and C-H···F hydrogen bonds, creates a robust three-dimensional network. This in-depth structural understanding provides a critical foundation for researchers and scientists working on the development of new pharmaceuticals and functional materials based on this versatile molecular scaffold. The insights gained from this analysis will undoubtedly pave the way for the rational design of next-generation crystalline solids with precisely controlled properties.
References
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Jenkins, S. L., Almond, M. J., Atkinson, S. D. M., Drew, M. G. B., Hollins, P., Mortimore, J. L., & Tobin, M. J. (2006). The kinetics of the 2π+2π photodimerisation reactions of single-crystalline derivatives of trans-cinnamic acid: a study by infrared microspectroscopy. Journal of Molecular Structure, 786(2-3), 220-226. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 276997. [Link]
theoretical and computational studies of 3-(4-fluoro-phenyl)-acrylic acid
An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-(4-fluoro-phenyl)-acrylic acid
This guide provides a comprehensive exploration of this compound, a molecule of significant interest in materials science and pharmaceutical development. By integrating state-of-the-art computational chemistry techniques with established experimental data, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of its structural, spectroscopic, and electronic properties. This document moves beyond a simple recitation of facts to explain the causality behind the analytical choices, ensuring a self-validating and authoritative resource.
Introduction: The Significance of Fluorinated Acrylic Acids
This compound, also known as 4-fluorocinnamic acid, belongs to the class of cinnamic acid derivatives. The incorporation of a fluorine atom onto the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1] Understanding the precise molecular architecture and quantum chemical properties is paramount for predicting its behavior and designing novel applications. This guide details a synergistic approach, leveraging both experimental characterization and theoretical calculations through Density Functional Theory (DFT), to build a holistic model of the molecule.
Molecular Synthesis and Structural Elucidation
A foundational understanding of a molecule begins with its synthesis and the empirical determination of its structure. While various synthetic routes exist, a common approach involves the condensation of 4-fluorobenzaldehyde with a suitable reagent.[1] The resulting product can then be rigorously characterized to confirm its identity and geometry.
Experimental Protocol: X-Ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.[2]
Insights from crystallographic studies of similar compounds reveal that the molecule typically adopts a trans (E) configuration around the C=C double bond, which is the more stable isomer.[3] The phenyl ring and the acrylic acid moiety are often nearly coplanar, allowing for extended π-conjugation.[3]
Computational Protocol: Geometry Optimization
Theoretical calculations provide a powerful complement to experimental data, offering insights into the molecule's gas-phase geometry and energetics. Density Functional Theory (DFT) is a robust method for this purpose.
Step-by-Step Methodology:
-
Initial Structure: An initial 3D structure of this compound is built using molecular modeling software.
-
Computational Method: The geometry is optimized using a DFT functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electronic structure.[4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[5]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
The optimized geometric parameters can then be compared with experimental X-ray diffraction data to validate the accuracy of the chosen computational method.
Diagram: Integrated Analytical Workflow
The following diagram illustrates the synergistic workflow combining experimental and computational approaches for a comprehensive analysis.
Caption: Workflow for the analysis of this compound.
Spectroscopic Properties: A Dual Perspective
Spectroscopy provides a fingerprint of a molecule's structure and electronic environment. Comparing experimental spectra with theoretically predicted ones allows for precise assignment of spectral features.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule.
-
Experimental: The FT-IR spectrum is recorded by passing infrared radiation through a sample and measuring the absorption at different wavenumbers.[6]
-
Computational: Theoretical vibrational frequencies are calculated from the optimized geometry using DFT.[7] Because the theoretical model assumes a harmonic oscillator and is performed on an isolated molecule, calculated frequencies are often systematically higher than experimental values. They are therefore scaled by an appropriate factor (e.g., ~0.96) to improve agreement with the experimental spectrum.[7]
Table 1: Key Vibrational Modes and Their Assignments
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (Typical Range) | Calculated Wavenumber (cm⁻¹) (Scaled) | Assignment |
| O-H Stretch | 3100 - 2900 (broad) | ~3080 | Carboxylic acid hydroxyl group |
| C-H Stretch (Aromatic) | 3100 - 3000 | ~3060 | Phenyl ring C-H bonds |
| C=O Stretch | 1710 - 1680 | ~1700 | Carboxylic acid carbonyl group |
| C=C Stretch (Alkene) | 1650 - 1625 | ~1630 | Acrylate double bond |
| C=C Stretch (Aromatic) | 1600 - 1450 | ~1590, ~1490 | Phenyl ring skeletal vibrations |
| C-F Stretch | 1250 - 1000 | ~1230 | Carbon-Fluorine bond |
This correlative analysis provides strong evidence for the molecular structure and the specific functional groups present.[8]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT.[6][9]
-
¹H NMR: Protons in different electronic environments will resonate at different frequencies. The aromatic protons will appear as multiplets in the downfield region (~7.0-8.0 ppm), while the vinyl protons will also be in this region, showing characteristic coupling constants. The acidic proton of the carboxyl group is typically broad and further downfield.
-
¹³C NMR: The carbonyl carbon is the most deshielded, appearing at ~168-172 ppm. The aromatic and vinyl carbons appear in the ~115-140 ppm range, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling.
Comparing the GIAO-calculated shifts with experimental data allows for unambiguous assignment of each resonance.[7]
Quantum Chemical Insights into Reactivity
Computational chemistry provides powerful tools to visualize and quantify the electronic properties that govern a molecule's reactivity.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10][11]
For this compound, the HOMO is typically localized over the phenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the acrylic acid moiety, particularly the C=C and C=O bonds, highlighting these as potential sites for nucleophilic attack.
Diagram: HOMO-LUMO Concept
This diagram illustrates the relationship between FMOs and chemical reactivity.
Caption: Frontier Molecular Orbitals (HOMO & LUMO) and the energy gap.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density distribution on the molecular surface. It provides an intuitive visual guide to the reactive sites of a molecule.[12][13]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these are concentrated around the electronegative oxygen atoms of the carboxyl group and the fluorine atom.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are targets for nucleophilic attack. The most positive potential is typically found on the acidic hydrogen of the carboxyl group.
-
Green Regions (Neutral Potential): Represent areas of intermediate potential, often found over the carbon framework.
The MEP map visually confirms the reactive propensities suggested by FMO analysis and is invaluable for predicting intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and core orbitals.[14] This method is particularly useful for quantifying intramolecular interactions.
A key output of NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization energy from delocalization between a filled "donor" NBO and an empty "acceptor" NBO.[15] For example, a significant E(2) value for the interaction between a lone pair on an oxygen atom (donor) and an adjacent π* anti-bonding orbital (acceptor) indicates strong hyperconjugative delocalization, which contributes to the overall stability of the molecule.
Table 2: Calculated Global Reactivity Descriptors
| Parameter | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
| Electrophilicity Index (ω) | χ² / (2η) | Global electrophilic nature |
These descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity profile.[16]
Conclusion
The comprehensive analysis of this compound through the integration of experimental techniques and theoretical computations provides a profound understanding of its molecular properties. X-ray crystallography and DFT calculations collaboratively establish its three-dimensional structure, while spectroscopic methods (FT-IR, NMR) serve as fingerprints that can be precisely interpreted with the aid of theoretical predictions. Furthermore, computational tools like FMO, MEP, and NBO analysis illuminate the electronic landscape of the molecule, offering predictive power regarding its chemical reactivity and interaction potential. This dual-pronged approach, grounded in both empirical evidence and theoretical rigor, is indispensable for the rational design of new materials and therapeutic agents based on this versatile molecular scaffold.
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Ak, F. & Kebiroğlu, H. (2023). Theoretical Investigation of the Chemical Reactivity of Acrylic Acid Molecules: A DFT Study with UV-Vis, NMR, and FT-IR Spectroscopy Using STO-3G Basis Set. ResearchGate. [Link]
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An In-Depth Technical Guide to the Biological Significance of Fluorinated Cinnamic Acid Derivatives
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological significance of fluorinated cinnamic acid derivatives. Cinnamic acid, a naturally occurring phenolic compound, and its analogues exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of fluorine atoms onto the cinnamic acid backbone profoundly modulates its physicochemical and pharmacological properties. This document explores the mechanistic basis for these enhancements, details key therapeutic applications with supporting quantitative data, outlines validated experimental protocols, and provides a forward-looking perspective for researchers, scientists, and drug development professionals.
Introduction: The Synergy of Cinnamic Acid and the "Fluorine Factor"
Cinnamic acid and its derivatives have long been recognized for their therapeutic potential.[1][2][3] These compounds are intermediates in the biosynthesis of flavonoids and stilbenes in plants and serve as a versatile starting point for synthetic drug development.[1][4] The core structure, a phenyl ring attached to an acrylic acid moiety, is readily amenable to chemical modification.[5]
The introduction of fluorine, the most electronegative element, into organic molecules—often termed the "fluorine factor"—can dramatically alter their biological profile.[6][7] Key benefits of fluorination in drug design include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making molecules more resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[8] This often leads to a longer biological half-life and improved bioavailability.[8]
-
Increased Binding Affinity: Fluorine's high electronegativity can create favorable electronic interactions with enzyme active sites, such as hydrogen bonds or dipole-dipole interactions, enhancing binding affinity and potency.[7]
-
Modulation of Physicochemical Properties: Fluorination alters a molecule's acidity (pKa) and lipophilicity (logP).[6] An electron-withdrawing fluorine atom can increase the acidity of a nearby carboxylic acid group, while its effect on lipophilicity can improve membrane permeability.[6]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into a target's binding pocket.
By combining the cinnamic acid scaffold with the strategic placement of fluorine atoms, medicinal chemists can fine-tune molecular properties to develop novel therapeutic agents with superior efficacy and pharmacokinetic profiles.
The Impact of Fluorination on Physicochemical Properties
The position of the fluorine atom on the phenyl ring of cinnamic acid significantly influences its acidity and lipophilicity, which are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
Fluorine's strong electron-withdrawing inductive effect stabilizes the carboxylate anion, increasing the acidity and thus lowering the pKa value compared to the non-fluorinated parent compound.[6] This effect is generally most pronounced when the fluorine is in the ortho or para position.
| Compound | Structure | pKa (Predicted/Calculated) | logP (Predicted/Calculated) |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44[6] | 2.13[6] |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10[6] | 1.9[6] |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29[6] | 2.2[6] |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43[6] | 1.92[6] |
Table 1: Comparison of Physicochemical Properties of Cinnamic Acid and its Monofluorinated Analogs.
Key Biological Activities and Therapeutic Applications
Fluorinated cinnamic acid derivatives have demonstrated significant potential across several therapeutic areas.
3.1. Anticancer Activity
Cinnamic acid derivatives are known to possess anticancer properties.[1][8][9] Fluorination can enhance this activity by improving metabolic stability and cell permeability.[8]
-
Mechanism of Action: Many fluorinated cinnamic acid and cinnamide derivatives exert their anticancer effects by targeting key signaling proteins. For instance, derivatives bearing a 4-fluoro substituent have been identified as potent inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a critical target in cancer therapy.[10]
-
Quantitative Data: A recently synthesized series of p-fluorocinnamide derivatives was evaluated against the HepG2 liver cancer cell line.[10][11] One promising imidazolone derivative (Compound 6) showed potent antiproliferative activity with an IC50 value of 4.23 μM, which was more potent than the reference drug staurosporine (IC50 = 5.59 μM).[10][11] This compound was also found to be a potent EGFR inhibitor (IC50 = 0.13 μM) and induced apoptosis in 55.5% of treated HepG2 cells.[10][11]
Workflow for Evaluating Anticancer Activity
Below is a generalized workflow for the initial screening and mechanistic evaluation of novel fluorinated cinnamic acid derivatives as potential anticancer agents.
Caption: High-level workflow for anticancer drug discovery using fluorinated cinnamic acid derivatives.
3.2. Enzyme Inhibition: Neurodegenerative and Inflammatory Diseases
Fluorinated cinnamic acid derivatives have shown significant promise as inhibitors of cholinesterase enzymes, which are key targets in the treatment of Alzheimer's disease.
-
Structure-Activity Relationship (SAR): A study on fluorine-substituted cinnamic acid derivatives with a tertiary amine side chain revealed that the position of the fluorine atom dictates the selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE).[12]
-
Quantitative Data: The most potent compound from this series, a para-substituted derivative (Compound 6d) , displayed an IC50 of 1.11 µM for AChE with a high selectivity ratio of over 46 for AChE over BChE.[12][13] Enzyme kinetic studies revealed a mixed-type inhibition mechanism.[12][13]
| Compound Series | Substitution Pattern | Primary Target | Potency (IC50) | Selectivity (AChE/BChE) |
| Tertiary Amine Derivatives | Para-Fluoro | AChE | 1.11 µM[12][13] | 46.58[12][13] |
| Tertiary Amine Derivatives | Ortho-Fluoro | BChE | Varies | BChE selective[12] |
Table 2: Cholinesterase Inhibitory Activity of Fluorinated Cinnamic Acid Derivatives.
3.3. Antimicrobial Activity
Fluorination has also been shown to enhance the antibacterial properties of cinnamic acid derivatives, particularly against Mycobacterium tuberculosis.[6]
-
Mechanism of Action: The presence of electron-withdrawing groups like fluorine on the phenyl ring is believed to enhance antimicrobial activity.[1][5] This is likely due to altered electronic properties that improve interaction with bacterial targets or enhance cell wall penetration.
-
SAR Insights: Studies have shown that a 4-fluoro phenyl ring substitution results in potent anti-tuberculosis activity.[5] One such derivative exhibited an IC50 of 0.36 µg/mL, indicating that para-fluoro substitution is favorable for this activity.[5]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, it is essential to follow robust, self-validating experimental protocols.
Protocol 4.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for determining cholinesterase activity.
Objective: To determine the IC50 value of a fluorinated cinnamic acid derivative against AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (fluorinated cinnamic acid derivative)
-
Donepezil (Positive Control)
-
96-well microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a series of dilutions in phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of each test compound dilution.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.
-
Controls:
-
Negative Control: All reagents except the enzyme (to measure non-enzymatic hydrolysis).
-
Vehicle Control: All reagents, with the vehicle (e.g., DMSO) used to dissolve the test compound instead of the compound itself (represents 100% enzyme activity).
-
Positive Control: All reagents, with a known AChE inhibitor like Donepezil.
-
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change (yellow, from the product of the DTNB reaction) is proportional to the enzyme activity.
-
-
Data Analysis & Validation:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., sigmoidal curve). The protocol is validated if the positive control shows the expected inhibition and the negative control shows negligible activity.
-
Mechanistic Pathway of AChE Inhibition
The following diagram illustrates the competitive interaction at the AChE active site.
Caption: Mixed-type inhibition of Acetylcholinesterase (AChE) by a fluorinated derivative.
Future Perspectives and Drug Development
The field of fluorinated cinnamic acid derivatives is ripe with opportunity. Future research should focus on:
-
Expanding the Target Space: While significant work has been done on anticancer and neuroprotective targets, exploring other areas like diabetes (e.g., PTP1B inhibition) and infectious diseases is warranted.[5]
-
Advanced Synthetic Methods: Developing novel, efficient synthetic routes for regioselective fluorination will accelerate the discovery of new derivatives.[14][15]
-
In Vivo Studies: Moving the most promising in vitro candidates into preclinical animal models is a critical next step to validate their therapeutic potential.
-
Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing drugs could lead to more effective treatment regimens with reduced side effects.
Conclusion
Fluorinated cinnamic acid derivatives represent a highly versatile and promising class of molecules in medicinal chemistry. The strategic incorporation of fluorine provides a powerful tool to enhance metabolic stability, modulate physicochemical properties, and increase biological potency. The compelling data in anticancer, neuroprotective, and antimicrobial applications underscore the significant potential of these compounds. By leveraging robust experimental designs and a deep understanding of structure-activity relationships, the scientific community can continue to unlock the full therapeutic value of this important chemical scaffold.
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Technical Guide: Thermal Stability & Degradation Profile of 3-(4-Fluoro-phenyl)-acrylic acid
This guide outlines the thermal stability, degradation mechanisms, and analytical profiling of 3-(4-Fluoro-phenyl)-acrylic acid (4-Fluorocinnamic Acid). It is designed for researchers requiring high-fidelity data for formulation, synthesis, and quality control.
Executive Summary
This compound (4-FCA) exhibits a distinct stability profile governed by its crystalline lattice energy and the electronic influence of the para-fluorine substituent. While chemically robust under ambient storage, it undergoes specific transformation pathways under thermal and photonic stress.
-
Thermal Limit: Stable up to the melting onset (~206°C). Rapid degradation (decarboxylation) occurs in the liquid phase >215°C.
-
Primary Degradant: 4-Fluorostyrene (via thermal decarboxylation).
-
Secondary Degradant: Truxillic/Truxinic acid dimers (via solid-state [2+2] photocycloaddition).
Physicochemical Identity & Thermal Properties
The high melting point of 4-FCA relative to unsubstituted cinnamic acid (
| Parameter | Value / Range | Context |
| CAS Number | 459-32-5 | Identity verification |
| Molecular Weight | 166.15 g/mol | Stoichiometric calculations |
| Melting Point ( | 206°C – 213°C | Critical limit for solid-state processing |
| Boiling Point | ~302°C (Predicted) | Theoretical; decomposition precedes boiling |
| pKa | ~4.0 – 4.4 | Acidic dissociation constant (aqueous) |
| Appearance | White to off-white crystalline powder | Visual purity indicator |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly in | Solvent selection for HPLC |
Expert Insight: The wide melting range reported in some literature (193–213°C) often indicates the presence of cis-isomer impurities or partial photodimerization on the crystal surface. High-purity trans-4-FCA typically melts sharply >206°C.
Degradation Mechanisms & Pathways
Understanding the causality of degradation is essential for stabilizing formulations. 4-FCA follows two mutually exclusive pathways depending on the energy source (Heat vs. Light).
Pathway A: Thermal Decarboxylation (Heat Stress)
Upon melting (>206°C), the crystal lattice collapses, allowing the carboxylic acid moiety to adopt the geometry required for decarboxylation. The electron-withdrawing nature of the fluorine atom at the para position can stabilize the transition state, facilitating the loss of
-
Mechanism: Unimolecular elimination or radical fragmentation.
-
Product: 4-Fluorostyrene (Volatile liquid) +
(Gas). -
Risk: High. This reaction is irreversible and generates gas, posing a pressure risk in sealed reactors.
Pathway B: Photodimerization (Light Stress)
In the solid state, 4-FCA molecules align in the crystal lattice. If the alkene bonds of adjacent molecules are within Schmidt’s limit (< 4.2 Å), UV irradiation causes a [2+2] cycloaddition.
-
Mechanism: Topochemical [2+2] photocycloaddition.
-
Product: Cyclobutane derivatives (4,4'-difluoro-truxillic or truxinic acid).
-
Risk: Moderate.[1][2] Occurs during long-term storage if exposed to light.
Mechanistic Visualization
The following diagram maps the divergence of these pathways based on environmental triggers.
Figure 1: Divergent degradation pathways of 4-FCA under thermal vs. photonic stress.
Experimental Protocols for Stability Profiling
To validate the stability of a 4-FCA lot, use the following self-validating workflows.
Protocol A: Thermal Stress Testing (TGA/DSC)
Objective: Determine the precise onset of decarboxylation and melting purity.
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).
-
Sample Prep: Weigh 5–10 mg of dry 4-FCA into an Alumina pan (hermetically crimped with a pinhole to allow
escape). -
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).
-
-
Data Interpretation:
-
Endotherm 1 (DSC): Sharp peak at ~206–210°C (Melting). Calculate Heat of Fusion (
) to assess crystallinity. -
Mass Loss (TGA): Look for onset of mass loss immediately following the melt. A theoretical mass loss of ~26.5% corresponds to full decarboxylation (
).
-
Protocol B: Stability-Indicating HPLC Method
Objective: Quantify 4-FCA and detect degradation products (styrenes/dimers).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (suppresses ionization of -COOH) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B; 2-15 min: Linear to 90% B; 15-20 min: Hold 90% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 270 nm (Max absorption for cinnamate conjugation) |
| Temperature | 30°C |
Validation Logic:
-
4-FCA Retention: Elutes mid-gradient due to moderate polarity.
-
4-Fluorostyrene: Elutes later (more non-polar, loss of -COOH).
-
Dimers: Elute earlier or near 4-FCA but show distinct UV spectra (loss of conjugation results in hypsochromic shift,
drops to <220 nm). Note: Use 210 nm detection to track dimers.
Analytical Workflow Diagram
Figure 2: Logic flow for HPLC identification of 4-FCA and its degradants.
Storage & Handling Recommendations
Based on the degradation profile, the following storage protocols are mandatory to maintain >99% purity.
-
Temperature: Store below 30°C. While stable up to 200°C, cooler temperatures prevent slow solid-state diffusion reactions.
-
Light Protection: CRITICAL. Store in amber glass or opaque HDPE containers. The primary shelf-life failure mode is photodimerization, not thermal decomposition.
-
Atmosphere: Keep dry. Moisture can plasticize the crystal surface, accelerating surface photodegradation.
References
-
Sigma-Aldrich. 4-Fluorocinnamic acid Product Specification & MSDS. Retrieved from
-
Thermo Fisher Scientific. 4-Fluorocinnamic acid, 98+% Analysis. Retrieved from
- Moustafa, M. E., et al. "Thermal analysis and kinetic studies of cinnamic acid and its derivatives." Journal of Thermal Analysis and Calorimetry.
- Cohen, M. D., & Schmidt, G. M. J. (1964). "Topochemistry. Part I. A survey of the photochemistry of cinnamic acid derivatives." Journal of the Chemical Society.
-
BenchChem. Stability and degradation profile of trans-3,4-Difluorocinnamic acid. (Comparative structural analog data). Retrieved from
Sources
Methodological & Application
Synthesis of 3-(4-Fluoro-phenyl)-acrylic acid via Knoevenagel Condensation: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of C-C Bond Formation and Cinnamic Acid Derivatives
The formation of carbon-carbon (C-C) bonds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of reactions developed for this purpose, the Knoevenagel condensation, discovered by Emil Knoevenagel in 1894, remains a powerful and versatile tool.[1] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2]
Cinnamic acid and its derivatives are of particular interest due to their wide-ranging applications as photosensitive chromophores in polymer synthesis, and as intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[3] The incorporation of a fluorine atom onto the phenyl ring, as in 3-(4-Fluoro-phenyl)-acrylic acid, can significantly modulate the molecule's biological activity and stability, making it a valuable building block in drug discovery and materials science.[3]
This application note provides a comprehensive guide to the synthesis of this compound via the Knoevenagel condensation of 4-fluorobenzaldehyde and malonic acid. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the characterization of the final product, offering insights into the causality behind the experimental choices to ensure a robust and reproducible synthesis.
Reaction Mechanism: A Tale of Nucleophiles and Electrophiles
The Knoevenagel condensation proceeds through a series of well-defined steps, catalyzed by a weak base, typically a secondary amine like piperidine.[4][5] The choice of a weak base is crucial to prevent the self-condensation of the aldehyde reactant.[2] The generally accepted mechanism involves the following key transformations:
-
Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, which is rendered acidic by the two adjacent electron-withdrawing carboxyl groups. This results in the formation of a resonance-stabilized enolate ion, a potent nucleophile.[4][6]
-
Iminium Ion Formation (Alternative Pathway): Concurrently, the amine catalyst can react with the carbonyl group of 4-fluorobenzaldehyde to form an iminium ion. This species is a more potent electrophile than the original aldehyde, thus accelerating the subsequent nucleophilic attack.[4][7][8]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the 4-fluorobenzaldehyde (or the iminium ion), forming a new C-C bond and a tetrahedral intermediate.[4]
-
Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Under the reaction conditions, particularly with heating, this intermediate readily undergoes decarboxylation (loss of CO2) to yield the final product, this compound.[2][9]
The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as the solvent and a catalytic amount of piperidine, which facilitates the decarboxylation step.[2][9]
Experimental Protocol
This protocol details the synthesis of this compound from 4-fluorobenzaldehyde and malonic acid using piperidine as a catalyst.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Fluorobenzaldehyde | 124.11 | 10.0 g | 0.0806 |
| Malonic Acid | 104.06 | 12.6 g | 0.121 |
| Piperidine | 85.15 | 1.0 mL | 0.011 |
| Pyridine | 79.10 | 20 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
| Diethyl Ether | 74.12 | For extraction | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluorobenzaldehyde (10.0 g, 0.0806 mol), malonic acid (12.6 g, 0.121 mol), and pyridine (20 mL).
-
Catalyst Addition: To the stirred mixture, add piperidine (1.0 mL, 0.011 mol) dropwise.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and slowly add concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (typically around 183-186 °C). A sharp melting point range is indicative of high purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide structural confirmation. The expected signals for this compound in CDCl₃ would be:
-
A doublet for the vinylic proton closer to the carboxylic acid group (~6.4 ppm).
-
A doublet for the vinylic proton closer to the aromatic ring (~7.7 ppm).
-
Multiplets for the aromatic protons (~7.1-7.6 ppm).
-
A broad singlet for the carboxylic acid proton (>12 ppm).
-
-
FT-IR Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for:
-
A broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).
-
A strong C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹).
-
A C=C stretch of the alkene (~1620-1640 cm⁻¹).
-
A C-F stretch (~1150-1250 cm⁻¹).
-
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The successful synthesis of the target compound is confirmed through a combination of physical and spectroscopic data. A high yield of a white crystalline solid with a sharp melting point in the expected range provides the first indication of a successful reaction. Subsequent confirmation by ¹H NMR and FT-IR spectroscopy, with signals corresponding to the expected structure of this compound, validates the identity and purity of the product. Any significant deviation in the melting point or the presence of unexpected signals in the spectra would indicate impurities or the formation of side products, prompting further purification or optimization of the reaction conditions.
Conclusion
The Knoevenagel condensation offers an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The detailed protocol and characterization data provided in this application note serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development, facilitating the production of this important fluorinated building block for further research and application.
References
-
Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link][1]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link][4]
-
Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism [Video]. YouTube. Retrieved from [Link][6]
-
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link][7]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link][2]
-
Asian Journal of Chemistry. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link][10]
-
Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link][11]
-
Semantic Scholar. (n.d.). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link][8]
-
The Pharma Innovation Journal. (2019, April 29). Cinnamic acid derivatives: An ERA. Retrieved from [Link][12]
-
Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
-
ACS Publications. (n.d.). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link][9]
-
MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylic acid. Retrieved from [Link][3]
-
Indian Academy of Sciences. (n.d.). The condensation of aldehydes with malonic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
J. Mex. Chem. Soc. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]
-
Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PMC. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the reaction between the reactants benzaldehyde.... Retrieved from [Link]
-
Sakarya University Journal of Science. (2018, September 24). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid[13] and containing (b) 3 mol%.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds at. Retrieved from [Link]
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experimental setup for scaling up 3-(4-Fluoro-phenyl)-acrylic acid synthesis
An Application Note and Protocol for the Scaled-Up Synthesis of 3-(4-Fluoro-phenyl)-acrylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of this compound, a key intermediate in the development of various pharmaceuticals and functional materials. We move beyond a simple recitation of steps to provide a robust, field-tested protocol grounded in chemical principles. This guide is designed for researchers, process chemists, and drug development professionals who require a reliable and scalable method. We have selected the Knoevenagel condensation for this application due to its efficiency, milder reaction conditions compared to alternatives like the Perkin reaction, and its amenability to scale.[1] The protocol includes detailed methodologies, process flow diagrams, safety considerations, and optimization strategies to ensure a successful and reproducible scale-up.
Introduction and Strategic Synthesis Selection
This compound, a derivative of cinnamic acid, is a valuable building block in medicinal chemistry. The incorporation of a fluorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[2] Given its importance, a reliable and scalable synthesis is paramount for advancing research and development.
Several classical methods exist for synthesizing cinnamic acid derivatives, including the Perkin reaction, Heck reaction, and Knoevenagel condensation.[3]
-
Perkin Reaction: This method involves the condensation of an aromatic aldehyde with an acid anhydride using an alkali salt of the acid as a catalyst.[4][5] However, it typically requires high temperatures (160-180°C) and long reaction times, which can lead to side product formation and are less energy-efficient for large-scale production.[6]
-
Heck Reaction: A powerful palladium-catalyzed cross-coupling of an aryl halide with an alkene.[7][8] While highly versatile, the cost of the palladium catalyst and ligands, along with the need to remove residual heavy metals from the final product, can present challenges for economic large-scale synthesis.[7][9]
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine and piperidine.[10][11][12] It generally proceeds under milder conditions than the Perkin reaction, offers good to excellent yields, and utilizes more cost-effective reagents, making it the superior choice for scaling up the synthesis of this compound.[13]
Based on this analysis, this guide will focus exclusively on a scaled-up Knoevenagel condensation protocol.
Reaction Mechanism: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[1][10] The process for synthesizing this compound from 4-fluorobenzaldehyde and malonic acid can be broken down into three key stages:
-
Enolate Formation: The basic catalyst, typically piperidine, deprotonates the α-carbon of malonic acid, which is acidic due to the presence of two electron-withdrawing carboxyl groups. This creates a highly reactive nucleophilic enolate ion.
-
Aldol-type Addition: The enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is the crucial carbon-carbon bond-forming step, resulting in an intermediate aldol-type adduct.[12]
-
Dehydration and Decarboxylation: The aldol adduct is unstable and readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid. Subsequent heating promotes the decarboxylation (loss of CO₂) of this intermediate, yielding the final, stable product, this compound, primarily as the more stable (E)-isomer.
Scaled-Up Experimental Workflow
The following diagram illustrates the complete workflow for the scaled-up synthesis, from reactant preparation to the isolation of the final product.
Caption: Scaled-up synthesis workflow for this compound.
Detailed Protocol for Scaled-Up Synthesis (100 g Scale)
Disclaimer: This protocol involves hazardous chemicals and should only be performed by trained professionals in a suitable facility with appropriate engineering controls (e.g., fume hood, ventilation) and personal protective equipment (PPE). A thorough risk assessment must be conducted before commencing any work.[14]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Fluorobenzaldehyde | 124.11 | 100.0 g | 0.806 | Ensure purity >98% |
| Malonic Acid | 104.06 | 100.6 g | 0.967 | 1.2 equivalents. Dry before use. |
| Pyridine | 79.10 | 180 mL | 2.22 | Serves as solvent and base. |
| Piperidine | 85.15 | 6.0 mL | 0.059 | Catalytic amount. |
| Hydrochloric Acid (HCl) | 36.46 | ~150 mL (conc.) | - | For acidification. |
| Deionized Water | 18.02 | ~2 L | - | For work-up. |
| Ethanol | 46.07 | As needed | - | For recrystallization. |
| Equipment | ||||
| 2 L Jacketed Glass Reactor | With overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet. | |||
| Heating/Chilling Circulator | For temperature control of the reactor jacket. | |||
| Large Büchner Funnel & Filter Flask | For vacuum filtration. | |||
| Vacuum Oven | For drying the final product. |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L jacketed glass reactor in a walk-in fume hood. Ensure all joints are properly sealed. Equip the reactor with a powerful overhead mechanical stirrer, a reflux condenser with a gas outlet bubbler, a thermocouple for monitoring internal temperature, and a nitrogen inlet. Purge the reactor with dry nitrogen.
-
Charging Reactants: To the inerted reactor, charge 4-fluorobenzaldehyde (100.0 g, 0.806 mol) and malonic acid (100.6 g, 0.967 mol). Add pyridine (180 mL) to dissolve the solids, followed by the catalytic amount of piperidine (6.0 mL).
-
Causality: Using a slight excess of malonic acid (1.2 eq) ensures the complete consumption of the more expensive aldehyde. Pyridine acts as both the solvent and a weak base, while piperidine is the more potent catalyst required to efficiently generate the malonic acid enolate.[15]
-
-
Reaction: Begin stirring the mixture. Set the circulator to heat the reactor jacket, raising the internal temperature to 100-110°C.
-
Observation: As the reaction heats up, you will observe the evolution of carbon dioxide gas (bubbling), indicating the decarboxylation step is proceeding. Maintain this temperature for 2-3 hours.
-
-
Monitoring for Completion: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is complete when the 4-fluorobenzaldehyde spot is no longer visible.
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heating and allow the reactor contents to cool to room temperature (< 30°C).
-
In a separate large vessel (e.g., a 5 L beaker), prepare a mixture of crushed ice and deionized water (approx. 2 L).
-
Carefully and slowly pour the cooled, dark reaction mixture into the ice-water with vigorous stirring.
-
In the fume hood, slowly add concentrated hydrochloric acid to the mixture to acidify it to a pH of ~1-2 (check with pH paper).
-
Observation: The crude this compound will precipitate as a pale-yellow or off-white solid.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.
-
-
Purification (Recrystallization):
-
Transfer the crude, damp solid to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the turbidity.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified white, crystalline product by vacuum filtration, washing with a small amount of cold ethanol/water (1:1) solution.
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum oven at 60°C until a constant weight is achieved.
-
Expected Yield: 110-120 g (82-89%).
-
Characterize the final product to confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point). The melting point should be sharp and consistent with literature values (approx. 182-185°C).
-
Process Safety and Optimization
-
Hazard Mitigation: Pyridine is toxic and flammable. Piperidine is corrosive and flammable. Both must be handled in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).[14] The acidification step with concentrated HCl is highly exothermic and releases fumes; it must be performed slowly and with cooling.
-
Temperature Control: On a larger scale, the decarboxylation can be vigorous. Ensure the heating system can be controlled precisely and that a cooling contingency is available to manage any potential exotherm.
-
Solvent Choice: While pyridine is effective, its toxicity and odor are drawbacks. For a "greener" process, researchers have explored alternative catalysts and solvent systems, including ionic liquids or solvent-free conditions, which could be investigated for future scale-up operations.[16][17][18]
-
Purification: The efficiency of recrystallization depends on the solvent system. The ethanol/water ratio may need to be optimized to maximize yield while achieving the desired purity. Ensure slow cooling for the formation of larger, purer crystals.
References
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- Sathee Jee. (n.d.). Chemistry Perkin Reaction Mechanism.
- furylacrylic acid. (n.d.). Organic Syntheses Procedure.
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- Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. (n.d.). Asian Journal of Green Chemistry.
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Troubleshooting & Optimization
Technical Support Center: Preventing Polymerization of Acrylic Acid Derivatives During Storage
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- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization [academia.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00395J [pubs.rsc.org]
- 13. synthomer.com [synthomer.com]
- 14. synthomer.com [synthomer.com]
- 15. researchgate.net [researchgate.net]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gluegun.com [gluegun.com]
- 19. echemi.com [echemi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. epluschemical.com [epluschemical.com]
troubleshooting guide for Perkin reaction with electron-withdrawing groups
A Specialized Guide for Reactions Involving Aromatic Aldehydes with Electron-Withdrawing Groups
Welcome to the technical support center for the Perkin reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing the Perkin reaction with aromatic aldehydes bearing electron-withdrawing groups (EWGs). The increased electrophilicity of these substrates, while often beneficial for reactivity, can also introduce unique challenges.[1][2] This document provides in-depth troubleshooting advice and practical protocols to help you navigate these complexities and achieve successful outcomes in your synthesis of α,β-unsaturated carboxylic acids.
Understanding the Challenge: The Double-Edged Sword of Electron-Withdrawing Groups
The Perkin reaction is a powerful tool for the synthesis of cinnamic acids and their derivatives.[3][4] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[3][5][6]
When the aromatic aldehyde is substituted with an electron-withdrawing group (e.g., -NO₂, -CN, -CF₃, halides), the electron density of the aromatic ring is reduced.[7][8] This has a direct impact on the aldehyde's carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack by the enolate generated from the acid anhydride.[1][2] While this enhanced reactivity can lead to higher yields and faster reaction times, it can also amplify the potential for side reactions, particularly at the high temperatures often employed in the classical Perkin reaction.[9][10]
This guide will address the common issues encountered when working with these activated substrates and provide you with the knowledge to optimize your reaction conditions for a successful synthesis.
Troubleshooting FAQs
Here we address some of the most common issues encountered during the Perkin reaction with electron-withdrawing groups in a question-and-answer format.
Question 1: My reaction has a very low yield or did not proceed to completion. What are the likely causes and how can I improve the yield?
Answer:
Several factors can contribute to a low yield in the Perkin reaction. Let's break them down:
-
Insufficient Reaction Time or Temperature: While EWGs enhance reactivity, the Perkin reaction, in general, requires elevated temperatures (typically 160-180°C) and prolonged reaction times (4-8 hours) for completion.[1][9][11] If the reaction is not driven to completion, you will isolate unreacted starting materials.
-
Solution: Carefully monitor your reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider incrementally increasing the temperature or extending the reaction time. However, be cautious of excessive heating, which can lead to degradation (see Question 2).
-
-
Moisture in Reagents: The presence of water is detrimental to the Perkin reaction. It can hydrolyze the acid anhydride, quenching the formation of the necessary enolate nucleophile.
-
Solution: Ensure all your reagents and glassware are scrupulously dry. Use freshly distilled benzaldehyde and acetic anhydride. The sodium acetate should be anhydrous; it is best practice to freshly fuse it before use.[6]
-
-
Suboptimal Base: The choice and quality of the base are critical.
-
Premature Product Precipitation: The cinnamic acid product can sometimes precipitate from the reaction mixture, especially if its solubility is low in the reaction medium, hindering the reaction from going to completion.
-
Solution: While the Perkin reaction is often run neat, for problematic cases, the use of a high-boiling point, inert solvent might be considered to maintain a homogeneous solution.
-
Question 2: My reaction mixture turned dark brown or black, and I have a significant amount of tarry, insoluble material. What is causing this and how can I prevent it?
Answer:
The formation of dark, resinous byproducts is a common issue in the Perkin reaction, especially with reactive aldehydes and high temperatures.[10][14]
-
Causality: This is often due to polymerization of the starting aldehyde, the product, or both. Aldol-type self-condensation of the anhydride can also contribute to this. Excessive heat can accelerate these degradation pathways.[10]
-
Solution:
-
Precise Temperature Control: Avoid overheating. Use a well-controlled heating mantle or an oil bath to maintain a consistent temperature. It has been observed that excessive heating is detrimental to the product quality.[10]
-
Gradual Addition of Reagents: A patented process suggests that heating the benzaldehyde and base first, and then slowly adding the acetic anhydride can minimize the formation of these resinous materials.[14]
-
Microwave-Assisted Synthesis: Modern approaches utilizing microwave irradiation can significantly reduce reaction times (to as little as 5 minutes) and often lead to cleaner reactions with higher yields, minimizing the formation of thermal degradation byproducts.[1][2][15]
-
-
Question 3: I am observing an unexpected side product. What could it be?
Answer:
Besides resin formation, other side reactions can occur:
-
Decarboxylation of the Product: The α,β-unsaturated carboxylic acid product can undergo decarboxylation at high temperatures to form a substituted styrene. This is particularly a concern with nitro-substituted cinnamic acids.
-
Solution: If decarboxylation is a significant issue, try to conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Minimizing the reaction time is also crucial.
-
-
Mixed Anhydride Formation: If you are not using the salt of the acid corresponding to the anhydride (e.g., using sodium propionate with acetic anhydride), you can get a mixture of products.
-
Solution: Always use the alkali salt of the acid that corresponds to the anhydride used in the reaction to avoid this complication.[13]
-
Experimental Protocol: Synthesis of 2-Nitrocinnamic Acid
This protocol is adapted from established procedures and is a good starting point for the synthesis of cinnamic acids from aldehydes with electron-withdrawing groups.[16]
Materials:
-
2-Nitrobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (freshly fused and powdered is recommended)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate solution
-
Ethanol (95%)
-
Distilled water
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or oil bath with a magnetic stirrer
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
pH indicator paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-nitrobenzaldehyde (e.g., 0.1 mol), freshly fused and powdered anhydrous sodium acetate (e.g., 0.15 mol), and acetic anhydride (e.g., 0.2 mol).
-
Expert Tip: Using a slight excess of the anhydride and base can help drive the reaction to completion.
-
-
Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture in an oil bath or heating mantle to 170-180°C with continuous stirring for 3-4 hours.[11]
-
Expert Tip: Monitor the reaction progress by TLC. The product, 2-nitrocinnamic acid, is significantly more polar than the starting 2-nitrobenzaldehyde.
-
-
Work-up - Hydrolysis and Extraction: Allow the reaction mixture to cool to approximately 80-100°C and then carefully pour it into a beaker containing 200 mL of cold water with vigorous stirring. This will hydrolyze the excess acetic anhydride.
-
Safety Note: This step is exothermic. Pour slowly and stir continuously.
-
-
Work-up - Purification: Heat the aqueous mixture to boiling and then add 10% sodium carbonate solution until the solution is basic to litmus paper. This will dissolve the 2-nitrocinnamic acid as its sodium salt. Filter the hot solution to remove any insoluble, resinous byproducts.[11]
-
Work-up - Precipitation: Cool the filtrate and then slowly add concentrated HCl with stirring until the solution is acidic (pH ~2). The 2-nitrocinnamic acid will precipitate as a solid.[11]
-
Isolation and Recrystallization: Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water. The crude 2-nitrocinnamic acid can be purified by recrystallization from a minimal amount of boiling 95% ethanol.[16]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues in the Perkin reaction with electron-withdrawing groups.
Caption: A flowchart for troubleshooting the Perkin reaction.
Reaction Parameter Optimization
The following table summarizes key reaction parameters and provides recommendations for optimizing the Perkin reaction with electron-withdrawing groups on the aromatic aldehyde.
| Parameter | Conventional Method | Modern Approach (Microwave) | Rationale and Expert Insights |
| Temperature | 160 - 200°C[14] | 100 - 150°C | EWGs increase reactivity, so the lowest effective temperature should be used to minimize side reactions. Microwave heating allows for rapid and uniform heating, often at lower bulk temperatures. |
| Reaction Time | 4 - 8 hours[1] | 5 - 20 minutes[1][2] | Monitor by TLC to avoid prolonged heating. Microwave synthesis offers a significant reduction in reaction time, minimizing byproduct formation. |
| Base | Anhydrous NaOAc or KOAc[3][5] | Triethylamine, Pyridine, Pyrrolidine[2][12][13] | For sensitive substrates, an organic base may offer better solubility and milder reaction conditions. Some studies suggest NaOAc is not effective with microwave irradiation.[6] |
| Anhydride | Acetic Anhydride (slight excess) | Acetic Anhydride (slight excess) | Ensure the anhydride is fresh and free of acetic acid. The use of an anhydride with only one α-hydrogen will result in an aldol-type product rather than the dehydrated cinnamic acid. |
| Solvent | Often neat (no solvent) | High-boiling polar solvents (e.g., DMF, DMSO) or solvent-free[2][17] | Running the reaction neat is traditional. In microwave synthesis, a polar solvent can aid in efficient energy absorption. |
| Work-up | Aqueous hydrolysis, base extraction, acid precipitation | Aqueous hydrolysis, base extraction, acid precipitation | For products with increased polarity due to EWGs, careful optimization of the recrystallization solvent is crucial for high purity. |
References
- Mumtazuddin, S., et al.
- The Perkin Reaction and Related Reactions.
- Sinha, A., et al. (2007). "An unusual, mild and convenient one-pot two-step access to (E)-stilbenes from hydroxy-substituted benzaldehydes and phenylacetic acids under microwave activation: a new facet of the classical Perkin reaction." Semantic Scholar.
- "Chemistry Perkin Reaction Mechanism.
- Cen, M. J., Wang, Y., & He, Y. W. (2017). "Microwave assistant synthesis of trans-4-nitrostilbene derivatives in solvent free condition." European Journal of Chemistry.
- "Perkin Reaction: Definition & Mechanism." Study.com.
- "A Concise Introduction of Perkin Reaction." Longdom Publishing.
- "Named reactions in Carbonyl Compounds- Perkin and Benzoin Condens
- "Perkin Condensation: Mechanism and Applic
- "Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines." (2007). Organic-Chemistry.org.
- "Chemistry Perkin Reaction Mechanism.
- "CINNAMIC ACID, PERKIN REACTION.#ncchem." YouTube.
- "Perkin reaction." Wikipedia.
- "Condensation Reaction." Dr. H.N. Sinha Arts & Commerce College.
- "Perkin Reaction." J&K Scientific LLC.
- "Application Notes and Protocols for the Synthesis of 2-Nitrocinnamic Acid via Perkin Reaction." Benchchem.
- "Perkin Reaction." Cambridge University Press.
- "A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide." PMC.
- Rabbani, G. (2018). "A Concise Introduction of Perkin Reaction." Longdom Publishing.
- "synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential." SciSpace.
- "Perkin Reaction Mechanism." BYJU'S.
- "Electron Donating and Electron Withdrawing Groups." YouTube.
- "SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT." (2020).
- "Not quite the last word on the Perkin reaction." The University of Manchester.
- "The effect of electron-withdrawing and electron-donating groups on aldehyde form
- "US4613692A - Process for the preparation of cinnamic acids which are optionally substituted in the nucleus.
- "EWG vs EDG: Examples of Electron Withdrawing and Don
- Johnson, J. R. (1942).
- "A Concise Introduction of Perkin Reaction." Academia.edu.
- "Microwave-assisted Chemical Reactions." Taylor & Francis Online.
- "Activating and Deactivating Groups In Electrophilic Aromatic Substitution." (2017). Master Organic Chemistry.
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- 2. eurjchem.com [eurjchem.com]
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- 5. longdom.org [longdom.org]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
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- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. SATHEE: Chemistry Perkin Reaction Mechanism [sathee.iitk.ac.in]
- 13. drhnsp.org [drhnsp.org]
- 14. US4613692A - Process for the preparation of cinnamic acids which are optionally substituted in the nucleus - Google Patents [patents.google.com]
- 15. Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Decomposition During the Distillation of Acrylic Acid
Welcome to the comprehensive technical support guide for managing the thermal decomposition of acrylic acid during distillation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting protocols. Our goal is to equip you with the knowledge to not only prevent and manage thermal decomposition but also to understand the underlying chemical principles governing these phenomena.
Introduction: The Challenge of Acrylic Acid Distillation
Acrylic acid is a highly reactive monomer, prone to spontaneous polymerization, especially at elevated temperatures encountered during distillation.[1] This polymerization is a highly exothermic process that can lead to a dangerous runaway reaction, posing significant safety risks and compromising product purity.[2][3] This guide provides a structured approach to understanding and mitigating these risks through carefully designed protocols and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when distilling acrylic acid.
Q1: Why is my acrylic acid polymerizing in the distillation flask even under vacuum?
A1: Polymerization during vacuum distillation can occur due to several factors:
-
Insufficient or Ineffective Inhibitor: The inhibitor present may be depleted or not suitable for the distillation conditions. Common inhibitors like hydroquinone monomethyl ether (MeHQ) require the presence of dissolved oxygen to be effective.[4][5][6]
-
Localized Hot Spots: Uneven heating of the distillation flask can create localized areas where the temperature exceeds the activation point for polymerization, even if the bulk temperature appears to be within a safe range.
-
Absence of Oxygen: Operating under a completely inert atmosphere (e.g., nitrogen or argon) can deactivate certain inhibitors like MeHQ that rely on oxygen for their radical scavenging mechanism.[6][7]
-
Contamination: Impurities such as peroxides or metal ions can act as initiators for polymerization.
Q2: What is the ideal temperature range for acrylic acid distillation?
A2: To minimize the risk of thermal decomposition, it is highly recommended to perform the distillation under reduced pressure. The target boiling point should be in the range of 60-70°C.[7] Distillation at atmospheric pressure (boiling point ~141°C) is strongly discouraged due to the high risk of rapid polymerization.[7]
Q3: Can I use a standard distillation setup for acrylic acid?
A3: While a standard setup can be adapted, certain modifications are crucial for safety and efficiency:
-
Material of Construction: Use glassware or stainless steel. Avoid materials that can corrode or leach contaminants.
-
Heating: Utilize an oil bath or heating mantle with precise temperature control to ensure even heating and prevent hot spots.
-
Condenser: An efficient condenser is necessary to handle the acrylic acid vapors effectively.
-
Inhibitor Addition: It is often beneficial to add a vapor-phase inhibitor or introduce the inhibitor along with the feed in a continuous distillation setup.
Q4: My distilled acrylic acid is discolored. What is the cause?
A4: Discoloration can be a sign of oligomer formation or the presence of degradation byproducts.[8] Overheating or prolonged residence time in the reboiler can lead to the formation of these impurities. The presence of certain inhibitors or their degradation products might also contribute to color.
Q5: What should I do in case of a runaway polymerization?
A5: A runaway reaction is a critical safety event characterized by a rapid increase in temperature and pressure.[2] The immediate response should be to execute a pre-planned emergency procedure, which may include:
-
Emergency Cooling: If possible, rapidly cool the reaction vessel.
-
Quenching: Introduce a "short-stopper" or quench inhibitor to terminate the polymerization.[9] A solution of phenothiazine (PTZ) is often kept on hand for this purpose.[10]
-
Evacuation: If the situation cannot be controlled, evacuate the area immediately.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific issues you may encounter.
Issue 1: Polymer Formation in the Distillation Column and Reboiler
Symptoms:
-
Reduced distillation efficiency or complete blockage.
-
Visible solid polymer in the flask or column packing.
-
Unstable vacuum or pressure fluctuations.
Causality: The conditions within the distillation column, particularly temperature gradients and varying concentrations, can promote polymerization. The reboiler is especially susceptible due to the higher temperatures.
Troubleshooting Protocol:
-
Immediate Action: Safely shut down the distillation. Allow the apparatus to cool completely before attempting to disassemble.
-
Inhibitor Strategy Review:
-
Liquid-Phase Inhibition: Ensure the correct concentration of a suitable liquid-phase inhibitor, such as phenothiazine (PTZ) or an N-alkylated phenothiazine derivative, is present in the reboiler.[11]
-
Vapor-Phase Inhibition: For continuous or fractional distillation, consider the addition of a vapor-phase inhibitor to protect the upper sections of the column. Nitroso compounds can be effective in this role.[11]
-
-
Operational Parameter Adjustment:
-
Preventative Measures for Future Runs:
-
Pre-treatment: If the acrylic acid feed is suspected to contain peroxides, consider passing it through a column of activated alumina to remove these initiators.[10]
-
Oxygenation: Ensure the presence of a small amount of air or oxygen, especially when using inhibitors like MeHQ.[4][6] Do not operate under a strictly inert atmosphere unless using an oxygen-independent inhibitor system.[7]
-
Issue 2: Inconsistent or Low Yield of Distilled Acrylic Acid
Symptoms:
-
Significantly lower than expected amount of distillate collected.
-
Large volume of residue remaining in the distillation flask.
Causality: This is often a direct consequence of polymerization, where the monomer is converted into non-volatile oligomers and polymers that remain in the reboiler.
Troubleshooting Protocol:
-
Quantify the Loss: Analyze the residue to confirm the presence of polyacrylic acid. High-performance liquid chromatography (HPLC) can be used to detect and quantify acrylic acid oligomers.[13][14][15][16]
-
Optimize Inhibitor Combination:
-
A synergistic combination of inhibitors can be more effective than a single component. For instance, combining an N-alkylated phenothiazine derivative with a nitroso compound can provide both liquid and vapor phase protection.[11]
-
Refer to the table below for recommended inhibitor concentrations.
-
-
Distillation Technique Refinement:
-
For small-scale purification, consider a short-path distillation setup to minimize the contact time of the vapor with hot surfaces.[10]
-
Ensure the vacuum is stable and sufficiently low throughout the process.
-
Data & Protocols
Table 1: Common Inhibitors for Acrylic Acid Distillation
| Inhibitor | Type | Typical Concentration | Key Considerations |
| Hydroquinone Monomethyl Ether (MeHQ) | Phenolic | 200 ppm (for storage) | Requires oxygen to be effective.[4][5][6] |
| Phenothiazine (PTZ) | Aminic | 200 - 1000 ppm | Effective at higher temperatures and in the absence of oxygen.[5] |
| N-alkylated Phenothiazine Derivatives | Aminic | Varies | Improved solubility and efficiency compared to PTZ.[11] |
| Nitroso Compounds | Vapor-Phase | Varies | Used in combination with liquid-phase inhibitors for column protection.[11] |
| Copper Dibutyldithiocarbamate | Copper Salt | 10 ppm (in combination) | Often used in multi-component inhibitor systems.[17] |
Experimental Protocol: Laboratory-Scale Vacuum Distillation of Acrylic Acid
Objective: To purify acrylic acid by removing inhibitors (like MeHQ) and non-volatile impurities.
Materials:
-
Crude acrylic acid containing inhibitor.
-
Phenothiazine (PTZ) or another suitable high-temperature inhibitor.
-
Round-bottom flask.
-
Short-path distillation head with a condenser and vacuum adapter.
-
Receiving flask.
-
Heating mantle with a stirrer.
-
Vacuum pump with a pressure gauge and cold trap.
-
Copper shavings or other packing material (optional, to aid in even boiling).[7]
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Charge the Flask: To the round-bottom flask, add the crude acrylic acid and a magnetic stir bar. Add copper shavings if desired.[7]
-
Add Inhibitor: Add the appropriate amount of PTZ to the flask.
-
Evacuate the System: Begin stirring and gradually evacuate the system to the desired pressure (e.g., 25-50 mmHg).[7]
-
Apply Heat: Gently heat the flask using the heating mantle. Aim for a distillation temperature of 53-71°C depending on the vacuum level.[7] The bath temperature should not exceed 115°C.[18]
-
Collect Distillate: Collect the purified acrylic acid in the receiving flask, which should be cooled in an ice bath.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Stabilize Product: Add a storage inhibitor (like MeHQ) to the purified acrylic acid if it is not to be used immediately.[18]
Visualizing the Process
Diagram 1: Logic for Troubleshooting Polymerization During Distillation
Caption: A flowchart outlining the systematic approach to troubleshooting polymer formation.
Diagram 2: The Role of Inhibitors in Preventing Radical Polymerization
Caption: The mechanism of radical polymerization and how inhibitors interrupt the process.
References
-
Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ACS Publications. [Link]
- Method for inhibiting the polymerization of acrylic acid.
-
Polyacrylic acid mechanism. Reddit r/chemistry. [Link]
- Method for preventing polymerization in an acrylic acid manufacturing process.
-
At what temperature can i distill Acrylic Acid ? ResearchGate. [Link]
-
Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Incident with truck Guidelines Acrylic Acid. CEFIC. [Link]
-
Acrylic acid. Wikipedia. [Link]
-
Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Modeling Acrylic Acid Radical Polymerization in Aqueous Solution. ResearchGate. [Link]
-
ACRYLIC ACID. Organic Syntheses Procedure. [Link]
-
The control of runaway polymerisation reactions by inhibition techniques. IChemE. [Link]
-
ChE 182 Major #1 Acrylic Acid Process. Richard Turton. [Link]
-
Acrylic Acid. OSHA. [Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters. [Link]
-
How to purify Acrylic Acid. Reddit r/chemistry. [Link]
-
Characterization of oligo(acrylic acid)s and their block co-oligomers. ResearchGate. [Link]
-
1999 Acrylic Acid. University of Pennsylvania. [Link]
-
Acrylic acid (HSG 104, 1997). Inchem.org. [Link]
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Validation & Comparative
A Comparative Study of Fluorinated vs. Non-Fluorinated Acrylic Acid Derivatives: A Guide for Researchers
In the landscape of polymer science and material development, the strategic selection of monomers is paramount to achieving desired end-product performance. Among the most versatile building blocks are acrylic acid derivatives. However, a crucial decision point for researchers in fields ranging from advanced coatings to biomedical devices is the incorporation of fluorine. This guide provides an in-depth technical comparison between fluorinated and non-fluorinated acrylic acid derivatives, moving beyond a simple recitation of properties to explain the fundamental causality behind their divergent behaviors. The experimental data and protocols herein are presented to empower researchers to make informed decisions in their own development workflows.
The Rationale for Fluorination: More Than Just an Elemental Swap
The substitution of hydrogen with fluorine in an acrylic monomer is not a trivial alteration. It fundamentally changes the electronic and steric landscape of the molecule, which in turn dictates the properties of the resulting polymer. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are the primary drivers of these changes. This guide will explore the tangible consequences of these atomic-level differences.
The core of this comparative study will focus on two representative monomers: Methyl Methacrylate (MMA), a ubiquitous non-fluorinated acrylic, and 2,2,2-Trifluoroethyl Methacrylate (TFEMA), its fluorinated counterpart. By examining these two molecules and their corresponding polymers, we can elucidate the key performance trade-offs and advantages conferred by fluorination.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a fluorinated acrylic derivative is often driven by the need for enhanced performance characteristics. The following table summarizes the key differences, with supporting experimental data.
| Property | Non-Fluorinated (PMMA) | Fluorinated (PTFEMA) | Causality and Expert Insight |
| Surface Energy & Wettability | Higher | Significantly Lower | The low polarizability of the C-F bond leads to weaker intermolecular forces, resulting in surfaces with low surface energy. This translates to enhanced hydrophobicity and oleophobicity. |
| Water Contact Angle | ~70-80° | >100° | A higher contact angle indicates superior water repellency, a critical attribute for moisture-sensitive applications.[1][2][3] |
| Thermal Stability | Lower | Higher | The C-F bond is significantly stronger than the C-H bond, requiring more energy to break. This imparts greater thermal resistance to the polymer backbone.[4][5] |
| Decomposition Temperature (TGA) | Onset ~250-300°C | Onset >300°C | This enhanced stability widens the processing window and extends the service life of materials in high-temperature environments. |
| Refractive Index | ~1.49 | ~1.41-1.42 | The low polarizability of fluorine atoms results in a lower refractive index, a valuable property for optical applications such as anti-reflective coatings and optical fibers.[6][7][8][9] |
| Dielectric Constant | ~3.0-4.0 | ~2.5-2.8 | The symmetrical distribution of the highly electronegative fluorine atoms can lead to a lower overall dielectric constant, making these materials excellent insulators in electronic components.[10][11][12] |
| Acidity of Monomer (pKa) | Higher (less acidic) | Lower (more acidic) | The strong electron-withdrawing inductive effect of the fluorine atoms stabilizes the carboxylate anion, making the corresponding carboxylic acid a stronger acid. While not a direct polymer property, this can influence monomer reactivity and interactions. |
Experimental Workflows and Protocols
To ensure the integrity of this comparative guide, we present detailed, validated protocols for the synthesis and characterization of both a non-fluorinated and a fluorinated acrylic polymer.
Experimental Workflow: A Validated Approach
The following diagram illustrates a robust workflow for the synthesis and characterization of acrylic polymers. This self-validating system ensures reproducibility and comprehensive data collection.
Caption: A typical experimental workflow for acrylic polymer synthesis and characterization.
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) via Free-Radical Polymerization
This protocol details the synthesis of a non-fluorinated acrylic polymer. The choice of a common initiator and solvent makes this a foundational experiment.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve AIBN (0.1 mol% relative to monomer) in toluene.
-
Monomer Addition: Add purified MMA to the flask. The monomer concentration should be approximately 2 M.
-
Inert Atmosphere: Purge the reaction mixture with dry nitrogen for 20-30 minutes to remove oxygen, which can inhibit polymerization.[13]
-
Polymerization: Immerse the flask in a preheated oil bath at 70-80°C. Maintain stirring throughout the reaction. The reaction time will influence the molecular weight and conversion; a typical duration is 4-6 hours.
-
Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous solution to a beaker of methanol (a non-solvent for PMMA) with vigorous stirring.
-
Isolation and Drying: Collect the precipitated white polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at 60-70°C overnight to a constant weight.
Protocol 2: Synthesis of Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA)
This protocol outlines the synthesis of a fluorinated acrylic polymer, highlighting any necessary adjustments from the non-fluorinated procedure.
Materials:
-
2,2,2-Trifluoroethyl methacrylate (TFEMA), inhibitor removed
-
AIBN
-
Toluene (or a more polar solvent like ethyl acetate if solubility is a concern)
-
Methanol
Procedure:
-
Reaction Setup: The setup is identical to that for PMMA synthesis.
-
Monomer Addition: Add purified TFEMA to the flask containing AIBN dissolved in the chosen solvent.
-
Inert Atmosphere: As with PMMA, thoroughly purge the system with nitrogen.
-
Polymerization: The polymerization is typically carried out at a similar temperature range (70-80°C). Note that the polymerization kinetics may differ from MMA, so reaction times may need to be adjusted based on desired conversion.
-
Purification: The purification process is analogous to that of PMMA, using methanol as the precipitating agent.
-
Isolation and Drying: Collect and dry the fluorinated polymer as described for PMMA.
Mechanistic Insights: Free-Radical Polymerization
The synthesis of both fluorinated and non-fluorinated acrylics is commonly achieved through free-radical polymerization. Understanding this mechanism is key to controlling the polymer's final properties.
Caption: The three key stages of free-radical polymerization: initiation, propagation, and termination.[14][15][16][17]
The fundamental mechanism remains the same for both fluorinated and non-fluorinated acrylates. However, the electron-withdrawing nature of the fluoroalkyl group in TFEMA can influence the reactivity of the vinyl group, potentially altering the rates of propagation and termination compared to MMA.
Applications and Case Studies: Where Fluorination Makes a Difference
The unique properties of fluorinated acrylics open doors to applications where their non-fluorinated counterparts may fall short.
-
Advanced Coatings: The low surface energy of fluorinated acrylics provides excellent water and oil repellency, making them ideal for anti-fouling and self-cleaning coatings.[2][18][19][20] For example, a coating for a marine vessel hull formulated with a fluorinated acrylic copolymer will exhibit significantly better resistance to biofouling compared to a standard acrylic coating.
-
Biomedical Devices: The chemical inertness and biocompatibility of fluoropolymers are highly advantageous in medical applications. Fluorinated acrylics can be used in contact lenses, where their low protein adsorption and high oxygen permeability are beneficial, and as coatings for implantable devices to minimize adverse biological responses.
-
Optical Components: The low refractive index of fluorinated acrylics is leveraged in the production of optical fibers, anti-reflective coatings for lenses and displays, and waveguides.[8][21]
-
Electronics: With their low dielectric constant and high thermal stability, fluorinated acrylics serve as excellent insulating materials for wires, cables, and printed circuit boards.[10][12]
Case Study: Improved Weatherability of Architectural Coatings
In a comparative study of architectural coatings, an all-acrylic latex engineered without per- and polyfluoroalkyl substances (PFAS) initially showed deficiencies in block resistance. The incorporation of a fluoropolymer significantly improved this property.[22] This demonstrates the tangible benefits of fluorination in enhancing the durability and performance of coatings exposed to environmental stressors. While this example uses a fluoropolymer additive rather than a fully fluorinated acrylic binder, the principle of leveraging fluorine's unique properties to boost performance is the same. Coatings with a high level of fluoropolymer generally exhibit superior weathering performance compared to conventional acrylic coatings.[23]
Conclusion: A Strategic Choice for High-Performance Materials
The decision to use a fluorinated acrylic acid derivative over a non-fluorinated one is a strategic choice driven by the demand for superior performance in challenging environments. The incorporation of fluorine imparts a unique combination of properties, including low surface energy, high thermal stability, low refractive index, and low dielectric constant. While the synthesis and cost of fluorinated monomers may be more complex and higher than their non-fluorinated analogs, the resulting performance benefits often justify the investment for high-value applications.
This guide has provided a framework for understanding the fundamental differences between these two classes of materials, supported by experimental protocols and data. It is our hope that this information will empower researchers to confidently select and utilize the appropriate acrylic acid derivatives to advance their materials science and drug development endeavors.
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Free Radical Copolymerization of Acrylic Acid And 2-Ethoxyethyl Methacrylate: Synthesis, Mechanism, Characterization, Reactivity - IJFMR. Available at: [Link]
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Synthesis of Highly Transparent Diblock Copolymer Vesicles via RAFT Dispersion Polymerization of 2,2,2-Trifluoroethyl Methacrylate in n-Alkanes | Macromolecules - ACS Publications. (2021-01-22). Available at: [Link]
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Effects of Fluorine Atoms Amount and Fluorinated Acrylic Chain Length Chemically Attached to Hydroxyl Groups on the Hydrophobic - DR-NTU. (2017-01-06). Available at: [Link]
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Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling - ACS Publications. Available at: [Link]
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The synthesis of polymethylmethacrylate (PMMA) by miniemulsion polymerization for bone cement application: The role of anionic s - BIO Web of Conferences. Available at: [Link]
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Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes - PMC. Available at: [Link]
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Synthesis of polymethyl methacrylate (PMMA) by batch emulsion polymerization - Academic Journals. Available at: [Link]
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Refractive index and dispersion of highly fluorinated acrylic monomers in the 1.5 µm telecom wavelength region measured with a spectroscopic Abbe refractometer | Semantic Scholar. (2014-07-01). Available at: [Link]
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Structure Control, Coating Properties, And Durability of Fluorinated Acrylic-Based Polymers. Available at: [Link]
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Fluorinated acrylic polymers: Surface properties and XPS investigations | Request PDF. (2025-08-06). Available at: [Link]
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A Comparative Guide to Catalytic Synthesis of 3-(4-Fluoro-phenyl)-acrylic Acid for Researchers and Drug Development Professionals
Introduction
3-(4-Fluoro-phenyl)-acrylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, therefore, is of significant interest, with various catalytic methods available to researchers. This guide provides an in-depth, comparative analysis of the most effective catalytic strategies for the synthesis of this important compound, focusing on the Heck reaction, Knoevenagel condensation, and the Perkin reaction. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the optimal synthetic route for their specific needs, considering factors such as efficacy, environmental impact, and scalability.
I. The Heck Reaction: Palladium-Catalyzed Olefination
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with alkenes.[1] For the synthesis of this compound, this typically involves the reaction of a 4-fluoro-substituted aryl halide (e.g., 4-bromo- or 4-iodofluorobenzene) with acrylic acid or its esters. The choice of palladium catalyst and reaction conditions is critical to achieving high yields and selectivity.
A. Comparative Efficacy of Palladium Catalysts
A range of palladium catalysts have been employed for the Heck reaction, each with distinct advantages and disadvantages. While homogeneous catalysts often exhibit high activity, heterogeneous catalysts offer the significant advantage of easier separation and recycling.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations | Reference(s) |
| Palladacycle | Aryl Iodide | Na2CO3 | Toluene/Water | 100 | 0.5 | High | High activity and stability; biphasic system allows for catalyst recycling.[2] | [2] |
| Pd EnCat™ 40 | Bromobenzene | Na2CO3 | NMP | 150 | - | >95 | Encapsulated catalyst, shows higher activity and selectivity compared to Pd/C and Pd/BaSO4.[3] | [3] |
| Pd/C | Bromobenzene | Na2CO3 | NMP | 150 | - | ~60 | Common heterogeneous catalyst, lower activity compared to Pd EnCat™.[3] | [3] |
| Pd/BaSO4 | Bromobenzene | Na2CO3 | NMP | 150 | - | ~40 | Lower activity in the initial cycle compared to Pd/C and Pd EnCat™.[3] | [3] |
| Pd(OAc)2/SPO | Aryl Halides | - | Toluene | 60 | - | Excellent | Mild reaction conditions using a secondary phosphine oxide ligand.[4] | [4] |
Expert Insights: Palladacycles and encapsulated palladium catalysts like Pd EnCat™ often provide superior performance in terms of activity and stability. The use of a biphasic aqueous-organic system with a palladacycle catalyst is particularly noteworthy for its industrial applicability, facilitating straightforward catalyst-product separation.[2] For laboratory-scale synthesis where catalyst cost and recovery are less critical, homogeneous systems with specialized ligands can offer excellent yields under milder conditions.
B. Experimental Protocol: Heck Reaction using a Palladacycle Catalyst in a Biphasic System
This protocol is adapted from methodologies demonstrating high efficiency and catalyst recyclability.[2]
Materials:
-
4-Iodofluorobenzene
-
Sodium acrylate
-
Palladacycle catalyst (e.g., Herrmann's catalyst)
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the palladacycle catalyst in toluene.
-
Add 4-iodofluorobenzene to the flask.
-
In a separate vessel, prepare an aqueous solution of sodium acrylate and sodium carbonate.
-
Add the aqueous solution to the toluene mixture.
-
Heat the biphasic mixture to 100 °C with vigorous stirring for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and separate the aqueous and organic layers.
-
The organic layer contains the recycled catalyst and can be used for subsequent runs.
-
Acidify the aqueous layer with dilute HCl to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry to obtain the pure product.
II. Knoevenagel Condensation: A Greener Approach
The Knoevenagel condensation provides an alternative, often more environmentally friendly, route to this compound. This reaction involves the condensation of 4-fluorobenzaldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[5]
A. Comparative Efficacy of "Green" Catalysts
Recent research has focused on developing greener and more sustainable catalysts for the Knoevenagel condensation, moving away from traditional, more hazardous bases like pyridine and piperidine.
| Catalyst System | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) | Key Observations | Reference(s) |
| Ammonium Bicarbonate | Malonic Acid | Solvent-free | 90 | 2 h | High Conv. | Environmentally benign and efficient for various benzaldehydes.[6] | [6] |
| CaO-MgO | Malononitrile | Water | RT | 10 min | ≥98 | Cost-effective, eco-compatible solid-base catalyst with high activity.[7] | [7] |
| [Bmim][OAc] | Ethyl Cyanoacetate | Water | RT | - | 90-97 | Ionic liquid catalyst, offers short reaction times and recyclability.[5] | [5] |
| Fe3O4@RF/Pr-NH2 | Ethyl Cyanoacetate/ Malononitrile | Ethanol | 60 | 10-50 min | 87-97 | Magnetic nanocatalyst, easily separable and reusable.[8] | [8] |
Expert Insights: The Knoevenagel condensation offers a significant advantage in terms of "green" chemistry. The use of solid-base catalysts like CaO-MgO or magnetic nanocatalysts simplifies product purification and catalyst recycling.[7][8] For reactions with malonic acid to directly produce the carboxylic acid, solvent-free methods using benign catalysts like ammonium bicarbonate are highly attractive for their atom economy and reduced waste.[6]
B. Experimental Protocol: Knoevenagel Condensation using Ammonium Bicarbonate
This solvent-free protocol is adapted from green chemistry methodologies.[6]
Materials:
-
4-Fluorobenzaldehyde
-
Malonic acid
-
Ammonium bicarbonate (NH4HCO3)
Procedure:
-
In a mortar and pestle, grind together 4-fluorobenzaldehyde, malonic acid, and a catalytic amount of ammonium bicarbonate.
-
Transfer the mixture to a round-bottom flask.
-
Heat the solid mixture at 90 °C for 2 hours. The reaction mixture will melt and then solidify as the reaction proceeds.
-
Monitor the reaction by TLC (dissolving a small sample in a suitable solvent).
-
After completion, the solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
III. The Perkin Reaction: A Classic Approach
The Perkin reaction is a classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[3]
A. Catalysts and Conditions
The typical catalyst for the Perkin reaction is the sodium or potassium salt of the carboxylic acid corresponding to the anhydride used. For the synthesis of this compound from 4-fluorobenzaldehyde and acetic anhydride, sodium or potassium acetate would be the catalyst of choice.
| Catalyst | Anhydride | Temperature (°C) | Time (h) | Yield (%) | Key Observations | Reference(s) |
| Sodium Acetate | Acetic Anhydride | 180 | 4-8 | Moderate | Traditional method; requires high temperatures and long reaction times.[9] | [9] |
| Potassium Acetate | Acetic Anhydride | 180 | 4-8 | Moderate | Similar to sodium acetate, may offer slight advantages in solubility.[10] | [10] |
| Sodium Acetate (Microwave) | Acetic Anhydride | - | 5 min | 70-75 (for similar substrates) | Microwave irradiation dramatically reduces reaction time and can improve yields.[9] | [9] |
Expert Insights: While the Perkin reaction is a well-established method, the high temperatures and long reaction times are significant drawbacks. The application of microwave irradiation offers a substantial improvement, making the reaction much more efficient and appealing for rapid synthesis.[9] However, the Knoevenagel and Heck reactions often provide higher yields and milder reaction conditions.
B. Experimental Protocol: Microwave-Assisted Perkin Reaction
This protocol is based on modern adaptations of the classical Perkin reaction.[9]
Materials:
-
4-Fluorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-fluorobenzaldehyde, acetic anhydride, and freshly fused, finely powdered sodium acetate.
-
Place the vessel in a microwave reactor and irradiate for 5 minutes.
-
After irradiation, pour the hot mixture into water.
-
Add a saturated aqueous solution of sodium carbonate until the mixture is alkaline.
-
Steam distill the mixture to remove any unreacted 4-fluorobenzaldehyde.
-
Cool the residual solution and acidify with concentrated HCl with vigorous stirring.
-
The this compound will precipitate.
-
Filter the product, wash with cold water, and dry.
IV. Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through several catalytic methods, each with its own set of advantages and disadvantages.
-
The Heck Reaction offers high yields and is a versatile method, especially with modern palladium catalysts. For large-scale synthesis, a biphasic system with a recyclable palladacycle catalyst is highly recommended due to its efficiency and sustainability.[2]
-
The Knoevenagel Condensation stands out for its "green" credentials, often utilizing environmentally benign catalysts and solvents, or even solvent-free conditions.[6] For laboratories prioritizing sustainability and cost-effectiveness, this method, particularly with solid-base catalysts, is an excellent choice.[7]
-
The Perkin Reaction , while a classic method, is generally less efficient than the Heck and Knoevenagel reactions due to harsh reaction conditions. However, the use of microwave irradiation can make it a viable option for rapid synthesis.[9]
For researchers in drug development and process chemistry, the choice of catalyst will depend on the specific project requirements. For initial small-scale synthesis and analogue preparation, the Knoevenagel condensation with a green catalyst offers a rapid and environmentally friendly route. For process development and scale-up, the Heck reaction with a recyclable catalyst system presents a robust and efficient option.
References
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A Comparative Guide to the Bioactivity of Ortho-, Meta-, and Para-Fluoro-Phenyl Acrylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate physicochemical properties and enhance therapeutic potential. Phenyl acrylic acids, also known as cinnamic acids, and their derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide provides an in-depth comparative analysis of the bioactivity of ortho-, meta-, and para-fluoro-phenyl acrylic acid isomers. While direct, comprehensive comparative studies across all three isomers are limited in publicly available literature, this document synthesizes available experimental data and established structure-activity relationships (SAR) to provide a predictive framework for their biological performance.
The Critical Role of Fluorine Substitution in Bioactivity
The introduction of a fluorine atom to the phenyl ring of a cinnamic acid derivative can profoundly influence its biological activity. The position of this substitution—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—dictates the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.
Key physicochemical parameters influenced by fluorine substitution include:
-
Acidity (pKa): Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can stabilize the carboxylate anion and increase the acidity of the carboxylic acid (lower pKa). The magnitude of this effect is position-dependent.
-
Lipophilicity (logP): The effect of fluorination on lipophilicity is nuanced. While fluorine is highly electronegative, its small size allows it to participate in hydrophobic interactions. The change in logP is often context-dependent and influenced by the substitution pattern.
These fundamental changes in physicochemical properties can translate to significant differences in absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target binding affinity.
Comparative Bioactivity Analysis
This section delves into the known and predicted antimicrobial, anticancer, and anti-inflammatory activities of the fluoro-phenyl acrylic acid isomers.
Antimicrobial Activity
Halogenation has been consistently shown to enhance the antimicrobial properties of cinnamic acid derivatives. The increased lipophilicity can facilitate passage through microbial cell membranes. While specific comparative data for the three fluoro-isomers is scarce, studies on other halogenated cinnamic acids provide valuable insights. For instance, it has been reported that para-substituted chloro-cinnamic acid is more active against certain bacteria than its ortho-substituted counterpart, suggesting a potential trend for other halogens.[1] Furthermore, a 4-fluoro phenyl ring substitution was found to be the most active among several fluorine-containing compounds in an anti-tuberculosis study.[2]
Table 1: Antimicrobial Activity of Fluoro-Phenyl Acrylic Acid Isomers and Related Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| ortho-Fluoro-phenyl acrylic acid | Data not available | - | - |
| meta-Fluoro-phenyl acrylic acid | Data not available | - | - |
| para-Fluoro-phenyl acrylic acid | Mycobacterium tuberculosis H37Ra | 0.36 | [2] |
| para-Chloro-cinnamic acid | Mycobacterium tuberculosis H37Ra | 4.54 | [1] |
| ortho-Chloro-cinnamic acid | Mycobacterium tuberculosis H37Ra | 9.91 | [1] |
Anticancer Activity
Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation and survival. The position of the fluorine atom is expected to play a significant role in the anticancer potency of fluoro-phenyl acrylic acids.
Table 2: Anticancer Activity of Fluoro-Phenyl Acrylic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| ortho-Fluoro-phenyl acrylic acid | Data not available | - | - |
| meta-Fluoro-phenyl acrylic acid | Data not available | - | - |
| N-(substitutedbenzyl)-4-fluorocinnamides | HepG2 (Liver Cancer) | 22.43–34.58 | [3] |
| N-arylidene-4-fluorocinnamic acid hydrazides | HepG2 (Liver Cancer) | 19.57–38.12 | [3] |
| N-(diphenylmethylene)-4-fluorocinnamic acid hydrazide | HepG2 (Liver Cancer) | 25.72 | [3] |
Anti-inflammatory Activity
Cinnamic acid and its derivatives are known to modulate key inflammatory pathways. While specific IC50 values for the fluoro-phenyl acrylic acid isomers in anti-inflammatory assays are not widely reported, the general mechanism involves the inhibition of pro-inflammatory enzymes and signaling cascades.
Structure-Activity Relationship (SAR) Insights
The collective data on halogenated cinnamic acids allows for the formulation of several SAR principles:
-
Position is Key: The biological activity is highly dependent on the position of the halogen substituent. The para position often appears to be favorable for enhanced bioactivity, potentially due to a combination of electronic effects and steric accessibility to the target binding site.
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of fluorine can influence the reactivity of the acrylic acid moiety and the overall electronic distribution of the molecule, which can impact interactions with biological macromolecules.
-
Lipophilicity and Membrane Permeation: Halogenation generally increases lipophilicity, which can improve the ability of the compound to cross cell membranes and reach intracellular targets.
The following diagram illustrates the general structure of fluoro-phenyl acrylic acid isomers and highlights the positions of substitution.
Caption: Chemical structures of ortho-, meta-, and para-fluoro-phenyl acrylic acid.
Experimental Protocols
To facilitate further research and direct comparison of these isomers, the following are detailed, step-by-step methodologies for key bioactivity assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the ortho-, meta-, and para-fluoro-phenyl acrylic acids in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity Assay: MTT Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the fluoro-phenyl acrylic acid isomers in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO in medium).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell viability (IC50) from the dose-response curve.
Conclusion and Future Directions
The analysis of available data and established structure-activity relationships strongly suggests that the position of the fluorine atom on the phenyl ring of acrylic acid is a critical determinant of its biological activity. While the para-isomer appears to hold significant promise, particularly in the antimicrobial and anticancer arenas, a comprehensive head-to-head comparison of the ortho-, meta-, and para-fluoro-phenyl acrylic acid isomers is warranted.
Future research should focus on:
-
Direct Comparative Studies: Conducting systematic in vitro and in vivo studies to directly compare the antimicrobial, anticancer, and anti-inflammatory activities of the three isomers.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by each isomer to understand the basis for their differential bioactivities.
-
ADME/Tox Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of the isomers to assess their drug-likeness and potential for therapeutic development.
By undertaking these focused research efforts, the scientific community can unlock the full therapeutic potential of fluoro-phenyl acrylic acids and pave the way for the development of novel and effective therapeutic agents.
References
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Al-Ostath, A., et al. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules. 2021;26(15):4625. Available from: [Link]
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Guzman, J. D. Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences. 2020;21(16):5712. Available from: [Link]
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A Comprehensive Guide to the Validation of an Analytical Method for 3-(4-Fluoro-phenyl)-acrylic acid Using a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth, scientifically grounded approach to validating a quantitative analytical method for 3-(4-Fluoro-phenyl)-acrylic acid, a key intermediate in various synthetic pathways. By leveraging a well-characterized reference standard, we will explore the critical validation parameters, present a model experimental workflow, and discuss the scientific rationale behind each step, ensuring the generation of reliable and reproducible data.
The Indispensable Role of Reference Standards in Method Validation
A reference standard is a highly purified and well-characterized compound used as a benchmark in analytical testing.[1][2] Its primary role is to ensure the identity, purity, potency, and overall quality of active pharmaceutical ingredients (APIs) and their intermediates.[3] In method validation, the reference standard is the linchpin, providing the "true" value against which the performance of the analytical method is assessed.[4] The quality and purity of the reference standard are, therefore, paramount for achieving scientifically valid results.[1][2]
For this compound, a non-compendial reference standard must be of the highest possible purity and thoroughly characterized to confirm its structure and assess its purity.[1][5] This characterization typically involves a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatographic methods like High-Performance Liquid Chromatography (HPLC) for purity assessment.[5]
A Structured Approach to Method Validation: Aligning with ICH Q2(R1)
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[6][7] The objective is to demonstrate that the method is "suitable for its intended purpose."[7] This guide will focus on the validation of an HPLC-UV method for the quantification of this compound, a common and robust analytical technique for this type of compound.[8][9]
The validation process encompasses several key parameters, each designed to assess a different aspect of the method's performance. These include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10][12]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[10][13]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][14]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10][15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][16][17]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A streamlined workflow for analytical method validation.
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed protocol for validating an HPLC-UV method for the quantification of this compound.
System Suitability Testing (SST)
Before commencing any validation experiments, it is crucial to verify that the chromatographic system is performing adequately.[18] This is achieved through System Suitability Testing (SST).[19][20]
Protocol:
-
Prepare a standard solution of the this compound reference standard at the target concentration.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters against pre-defined acceptance criteria:
Causality: SST ensures that the analytical system (instrument, column, mobile phase) is suitable for the intended analysis on the day of the experiment, preventing the generation of invalid data.[19][20]
Specificity
Specificity demonstrates that the method can accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or matrix components.[21][22]
Protocol:
-
Forced Degradation Studies: Subject the this compound sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic).[21]
-
Analyze the stressed samples alongside an unstressed sample and a blank (mobile phase).
-
Assess the chromatograms for peak purity of the main analyte peak using a Diode Array Detector (DAD) and ensure that degradation product peaks are well-resolved from the analyte peak.
Causality: Forced degradation studies are a critical component of demonstrating specificity for stability-indicating methods, ensuring that any potential degradation products do not co-elute with and inflate the signal of the analyte.[23]
Linearity and Range
Linearity establishes a proportional relationship between the concentration of the analyte and the instrumental response.[12][13] The range is the concentration interval over which this linearity, along with acceptable accuracy and precision, is demonstrated.[12][13]
Protocol:
-
Prepare a series of at least five standard solutions of the this compound reference standard covering the expected concentration range (e.g., 80% to 120% of the target assay concentration).[10]
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 805,000 |
| 90 | 902,000 |
| 100 | 1,001,000 |
| 110 | 1,105,000 |
| 120 | 1,203,000 |
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999[24]
-
Y-intercept: Should be close to zero.
Causality: A linear relationship is fundamental for accurate quantification, as it forms the basis of the calibration curve used to determine the concentration of the analyte in unknown samples.[24]
Accuracy
Accuracy, sometimes referred to as trueness, reflects how close the measured value is to the true value.[10][14]
Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the this compound reference standard into a placebo matrix.[10]
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Data Presentation:
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Mean % Recovery | %RSD |
| 80 | 79.8 | 99.8 | 0.5 |
| 100 | 100.2 | 100.2 | 0.3 |
| 120 | 119.5 | 99.6 | 0.4 |
Acceptance Criteria:
-
Mean % Recovery: Typically between 98.0% and 102.0%.
-
%RSD: ≤ 2.0%.
Causality: Accuracy studies demonstrate that the method can provide results that are close to the true value, ensuring the reliability of the quantitative data.[25]
Precision
Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][15] It is evaluated at two levels: repeatability and intermediate precision.
5.1. Repeatability (Intra-assay Precision)
Protocol:
-
Prepare a minimum of six independent samples of this compound at 100% of the target concentration.[10]
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
5.2. Intermediate Precision (Inter-assay Precision)
Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both sets of experiments.
Data Presentation:
| Precision Level | Analyst | Day | Instrument | Mean Assay (%) | %RSD |
| Repeatability | 1 | 1 | A | 99.9 | 0.4 |
| Intermediate Precision | 2 | 2 | B | 100.1 | 0.5 |
| Overall | 100.0 | 0.6 |
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Causality: Precision studies demonstrate the method's ability to produce consistent results under various conditions, ensuring its reliability over time and across different laboratory settings.[15]
Robustness
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[10][16][17]
Protocol:
-
Identify critical method parameters that could potentially vary during routine use (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Systematically vary these parameters within a predefined range (e.g., ±10% for flow rate, ±2°C for column temperature).
-
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters and quantitative results.
Data Presentation:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Assay (%) |
| Nominal | - | 5.2 | 1.1 | 100.0 |
| Flow Rate | +10% | 4.7 | 1.1 | 99.8 |
| -10% | 5.8 | 1.2 | 100.1 | |
| Column Temperature | +2°C | 5.1 | 1.1 | 100.2 |
| -2°C | 5.3 | 1.1 | 99.9 |
Acceptance Criteria:
-
System suitability parameters must remain within the established limits.
-
The quantitative results should not be significantly affected by the variations.
Causality: Robustness testing provides confidence that the method will perform reliably under the typical variations encountered in a routine laboratory environment.[17]
Visualizing the Interconnectivity of Validation Parameters
The following diagram illustrates how the different validation parameters are interconnected and build upon one another.
Caption: Interdependence of analytical method validation parameters.
Conclusion
The validation of an analytical method for this compound, or any pharmaceutical compound, is a meticulous and scientifically rigorous process. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, and by anchoring the entire process to a well-characterized reference standard, researchers and scientists can establish a high degree of confidence in the reliability and consistency of their analytical data. This, in turn, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. The experimental protocols and data presentation formats provided in this guide offer a practical framework for conducting a comprehensive and compliant method validation study.
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PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
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Industrial Pharmacist. (2024, September 10). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
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Pharmapproach. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]
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Analytical Performance & Method Validation. (n.d.). Analytical Performance & Method Validation. Retrieved from [Link]
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Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
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BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Retrieved from [Link]
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Restek. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
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Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]
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Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]
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ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
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Chromatography Online. (n.d.). What Does Specificity Mean in Chromatography?. Retrieved from [Link]
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Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation. Retrieved from [Link]
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LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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Macedonian Journal of Chemistry and Chemical Engineering. (2016, December 27). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Retrieved from [Link]
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PharmaRegulatory.in. (n.d.). Reference Standards & Characterization. Retrieved from [Link]
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SCION Instruments. (2024, February 28). Accuracy and Precision - What's The Difference? | Analytical Data. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]
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Bohrium. (2012, November 1). validation-of-a-hplc-method-for-simultaneous-determination-of-main-organic-acids-in-fruits-and-juices. Retrieved from [Link]
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ARO Scientific. (2025, May 8). Method validation using Certified Reference Materials (CRMs). Retrieved from [Link]
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ResearchGate. (n.d.). Robustness/ruggedness tests in method validation. Retrieved from [Link]
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Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
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Youngstown State University. (n.d.). Determination and method validation of the major organic acids in wine using HPLC and UV detection. Retrieved from [Link]
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MDPI. (2019, June 7). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Retrieved from [Link]
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APVMA. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
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RSC Publishing. (2014). Rapid and sensitive detection of acrylic acid using a novel fluorescence assay. Retrieved from [Link]
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Department of Drug Administration, Nepal. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Retrieved from [Link]
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The Pharma Knowledge. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]
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OSHA. (n.d.). Acrylic Acid. Retrieved from [Link]
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Safety Operating Guide
Executive Directive: Safe Management of Fluorinated Cinnamic Derivatives
Topic: 3-(4-Fluoro-phenyl)-acrylic acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1]
As researchers, we often treat organic acids as routine waste.[1][2] However, This compound (also known as 4-Fluorocinnamic acid , CAS: 459-32-5) requires a distinct disposal strategy due to its fluorine substituent.[1]
The Critical Safety Differentiator: Unlike standard organic acids, the thermal decomposition of this compound releases Hydrogen Fluoride (HF) .[2][3] Standard incineration without flue gas scrubbing can release this highly corrosive and toxic gas into the environment.[2] Therefore, this compound must be segregated into the Halogenated Waste Stream , never the general organic or aqueous acid streams.[1]
This guide provides a self-validating protocol to ensure your laboratory remains compliant with RCRA standards and protects downstream personnel.
Chemical Profile & Hazard Identification
Before handling waste, verify the material properties.[1][2] This compound is an irritant and potentially toxic if ingested.[2][4][5][6]
| Property | Data | Operational Implication |
| CAS Number | 459-32-5 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | C₉H₇FO₂ | Presence of 'F' mandates halogenated waste protocols.[2] |
| Physical State | Solid (Powder) | Dust control is critical during transfer.[2] |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A | PPE (Nitrile gloves, safety glasses, N95/P100 mask) is mandatory.[1][2] |
| Combustion Byproducts | CO, CO₂, HF (Hydrogen Fluoride) | DO NOT autoclave.[1][2] DO NOT mix with oxidizers.[2][7] |
Waste Characterization & Stream Segregation
Proper segregation is the pillar of laboratory safety.[2] You must categorize this waste correctly to ensure the receiving disposal facility uses an incinerator equipped with alkaline scrubbers.[2]
The Segregation Logic (DOT Diagram)
Figure 1: Decision logic for segregating fluorinated organic waste. Note that even aqueous solutions should often be managed as hazardous due to the fluorinated organic content.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
Context: You have expired or excess powder in the original bottle or a weighing boat.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[2]
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer:
-
Closure: Screw the cap tightly. Wipe the exterior with a damp paper towel (dispose of the towel as solid waste).[2]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Context: The acid is dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.[1][2]
-
Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.[1][2][5][7] The acid functionality can react exothermically with bases.[2]
-
Stream Selection: Pour into the Halogenated Organic Waste carboy.
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute (this compound) renders the entire mixture a halogenated waste stream for incineration purposes.[1]
-
-
Log: Record the volume and concentration on the waste log sheet attached to the carboy.
Scenario C: Contaminated Debris (Gloves, Weighing Boats, Paper Towels)[1][2]
-
Collection: Collect all disposable items contaminated with the visible powder.[2]
-
Bagging: Place items in a clear, 6-mil polyethylene bag or a dedicated solid waste bucket.
-
Labeling: Tag as "Solid Debris contaminated with this compound".
-
Disposal: Tie the bag securely. Do not dispose of in regular trash.
Emergency Spill Response Protocol
In the event of a spill, immediate action prevents exposure and facility contamination.[1][2][8][9]
Pre-requisites:
-
PPE: Nitrile gloves (double gloved recommended), Safety Goggles, Lab Coat.[1][2]
-
Tools: Dust pan/brush (for solids), Absorbent pads (for liquids).[1][2]
Spill Workflow (DOT Diagram)
Figure 2: Operational workflow for containing and cleaning spills of this compound.[1]
Specific Cleanup Notes:
-
Avoid Dust: Do not dry sweep large amounts of powder.[2] Dampening the powder slightly (if safe to do so) or covering it with a wet paper towel prevents airborne particles.[2]
-
Surface Decontamination: After removing the bulk material, wipe the surface with a mild sodium bicarbonate solution (5%) to neutralize any remaining acid residue, then rinse with water.[1][2]
Regulatory & Compliance Context
-
RCRA Classification: While this compound is not explicitly listed on the EPA P-list or U-list, it is a chemical waste.[1] Under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1]
-
Why Incineration? Landfilling fluorinated organics is discouraged due to potential groundwater leaching and persistence.[2] High-temperature incineration (above 1100°C) is the industry standard to break the C-F bond.[2]
-
The "Halogenated" Tag: By tagging this waste as halogenated, you signal the disposal facility to use scrubbers that neutralize the HF gas formed during combustion:
References
-
National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 643323, 4-Fluorocinnamic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link][2][10]
Sources
- 1. wku.edu [wku.edu]
- 2. Hydrogen fluoride - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
